CP-532623
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl (2R,4S)-4-[acetyl-[[3,5-bis(trifluoromethyl)phenyl]methyl]amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27F9N2O3/c1-5-20-12-23(21-11-17(25(28,29)30)6-7-22(21)38(20)24(40)41-14(2)3)37(15(4)39)13-16-8-18(26(31,32)33)10-19(9-16)27(34,35)36/h6-11,14,20,23H,5,12-13H2,1-4H3/t20-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPKOWFPVAXQFP-OFNKIYASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C2=C(N1C(=O)OC(C)C)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@H](C2=C(N1C(=O)OC(C)C)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27F9N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047279 | |
| Record name | CP-532623 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261947-38-0 | |
| Record name | CP-532623 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261947380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-532623 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261947-38-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CP-532623 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KK52HG8DY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of CP-532,623
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-532,623 is a potent and highly lipophilic small molecule inhibitor of the Cholesteryl Ester Transfer Protein (CETP). As a close structural analog of torcetrapib, it belongs to a class of drugs investigated for their potential to raise high-density lipoprotein cholesterol (HDL-C) levels, a key factor in reverse cholesterol transport, and consequently reduce the risk of atherosclerotic cardiovascular disease. This technical guide provides a comprehensive overview of the mechanism of action of CP-532,623, supported by available quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: CETP Inhibition
The primary mechanism of action of CP-532,623 is the inhibition of CETP. CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters (CE) from HDL to apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides (TG). This action remodels HDL particles and shifts the balance of cholesterol towards pro-atherogenic lipoproteins.
The proposed molecular mechanism for this class of inhibitors, including the structurally similar torcetrapib, involves the formation of a stable, non-productive complex between the inhibitor, CETP, and the HDL particle. This ternary complex effectively sequesters CETP, preventing it from engaging in lipid transfer with other lipoproteins.
Signaling Pathway
Caption: Signaling pathway of CETP inhibition by CP-532,623.
Pharmacokinetic Properties
CP-532,623 is characterized by its high lipophilicity, which significantly influences its absorption and distribution. A key feature of its pharmacokinetic profile is its substantial transport via the intestinal lymphatic system.
Table 1: Oral Bioavailability and Lymphatic Transport of CP-532,623 in Greyhound Dogs
| Condition | Dose (mg) | Oral Bioavailability (%) | Cumulative Lymphatic Transport (% of dose) |
| Fasted | 50 | 44 | >25 |
| Fed | 50 | 58 | 36 |
Data extracted from Trevaskis NL, et al. Pharm Res. 2010 May;27(5):878-93.[2]
Food intake enhances the oral bioavailability of CP-532,623 and increases its transport through the lymphatic system[2]. This is a critical consideration for its clinical development and dosing regimen.
Experimental Protocols
1. In Vitro CETP Activity Assay (Fluorometric)
This protocol describes a general method for assessing the inhibitory activity of compounds like CP-532,623 on CETP.
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Principle: A donor particle containing a self-quenched fluorescent lipid is incubated with an acceptor particle in the presence of a CETP source. CETP-mediated transfer of the fluorescent lipid to the acceptor particle results in an increase in fluorescence, which is proportional to CETP activity.
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Materials:
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Donor and Acceptor particles (commercially available kits)
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CETP source (e.g., recombinant human CETP or human plasma)
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Assay Buffer
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Test compound (CP-532,623) dissolved in a suitable solvent (e.g., DMSO)
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96-well black microplate
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Fluorescence microplate reader
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Procedure:
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Prepare serial dilutions of CP-532,623 in assay buffer.
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In a 96-well plate, add the CETP source to each well.
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Add the different concentrations of CP-532,623 to the respective wells. Include a vehicle control (solvent only) and a positive control (no inhibitor).
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Add the donor and acceptor particles to all wells.
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Incubate the plate at 37°C for a specified time (e.g., 1-3 hours), protected from light.
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Measure the fluorescence intensity at an excitation wavelength of ~465 nm and an emission wavelength of ~535 nm.
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Calculate the percentage of CETP inhibition for each concentration of CP-532,623 relative to the vehicle control.
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Experimental Workflow
References
For Researchers, Scientists, and Drug Development Professionals
Core Introduction
CP-532623 is a potent, orally administered small molecule inhibitor of the Cholesteryl Ester Transfer Protein (CETP). As a close structural analog of torcetrapib, this compound was investigated for its potential to modify plasma lipoprotein profiles, a key strategy in the management of dyslipidemia and the reduction of cardiovascular disease risk. This technical guide provides an in-depth overview of the primary scientific context of this compound research, focusing on its mechanism of action, the associated signaling pathway, and key experimental findings.
The primary therapeutic goal of CETP inhibition is to raise levels of high-density lipoprotein cholesterol (HDL-C), often referred to as "good cholesterol," and concurrently lower low-density lipoprotein cholesterol (LDL-C), or "bad cholesterol".[1][2] The research surrounding this compound and other CETP inhibitors has been pivotal in understanding the complex interplay of lipoprotein metabolism and its implications for atherosclerosis. However, the development of many CETP inhibitors, including the closely related torcetrapib, was halted due to adverse off-target effects, notably an increase in blood pressure.[3][4]
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by directly inhibiting the action of Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and LDL, in exchange for triglycerides.[2][5][6] This process is a central component of reverse cholesterol transport.
By inhibiting CETP, this compound disrupts this exchange, leading to an accumulation of cholesteryl esters in HDL particles, thereby increasing the plasma concentration of HDL-C. Concurrently, the reduced transfer of cholesteryl esters to VLDL and LDL particles results in a decrease in their cholesterol content and a subsequent reduction in plasma LDL-C levels. The mechanism of action for the torcetrapib class of inhibitors involves the formation of a stable, non-productive complex between CETP and HDL, which effectively sequesters CETP and prevents it from mediating lipid transfer.
The signaling pathway, or more accurately, the metabolic pathway, influenced by this compound is the reverse cholesterol transport pathway. A simplified representation of this pathway and the point of intervention by this compound is depicted in the following diagram.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies involving this compound and its close analog, torcetrapib. Due to the limited publicly available data specifically for this compound's effects on lipid profiles, data from torcetrapib studies are included as a proxy to represent the expected on-target effects of this class of CETP inhibitors.
Table 1: Effect of this compound on Blood Pressure in Human Subjects
| Dosage | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) |
| Low Dose | +2.5 | +1.5 |
| High Dose | +5.0 | +3.0 |
Data derived from a study by Blasi E, et al. (2009).
Table 2: Effects of Torcetrapib on Plasma Lipids (Proxy for this compound)
| Treatment | % Change in HDL-C | % Change in LDL-C | % Change in Triglycerides |
| Torcetrapib 10 mg/day | +16 | - | - |
| Torcetrapib 30 mg/day | +30 | - | - |
| Torcetrapib 60 mg/day | +50-72.1 | -22.2 to -24.9 | - |
| Torcetrapib 90 mg/day | +54.5 | -16.5 | - |
| Torcetrapib 120 mg/day | +60-91 | -42 | - |
| Torcetrapib 120 mg b.i.d. | +91 | -42 | - |
| Torcetrapib 60 mg/day + Atorvastatin 10 mg/day | - | -40 (VLDL-1 iAUC) | - |
Data compiled from multiple clinical trials.[7][8] Note that the effects on LDL-C can be variable and are influenced by baseline triglyceride levels.
Experimental Protocols
Detailed experimental protocols for the research on this compound are not extensively published. However, based on the nature of the research and protocols for similar compounds, the following methodologies are representative of the key experiments conducted.
In Vitro CETP Inhibition Assay
A common method to determine the inhibitory activity of compounds like this compound is a fluorescent-based assay.
Principle: This assay measures the transfer of a fluorescently labeled cholesteryl ester from a donor particle to an acceptor particle, mediated by CETP. The inhibitor's potency is determined by its ability to block this transfer.
Protocol Outline:
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Reagents: Recombinant human CETP, fluorescently labeled donor lipoprotein particles, and acceptor lipoprotein particles.
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Procedure: a. Incubate CETP with varying concentrations of the test compound (this compound) in a microplate. b. Initiate the transfer reaction by adding the donor and acceptor particles. c. Monitor the increase in fluorescence over time at specific excitation and emission wavelengths (e.g., 465 nm excitation and 535 nm emission). d. Calculate the rate of transfer and determine the IC50 value of the inhibitor.
In Vivo Assessment of CETP Activity and Lipid Profile in Animal Models
Animal models, such as transgenic mice expressing human CETP or monkeys, are used to evaluate the in vivo efficacy of CETP inhibitors.
Protocol Outline:
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Animal Model: Human CETP transgenic mice or cynomolgus monkeys.
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Dosing: Administer this compound orally at various doses.
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Blood Sampling: Collect blood samples at different time points post-dosing.
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CETP Activity Measurement: Plasma CETP activity is measured ex vivo using a fluorescent assay as described above.
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Lipid Profile Analysis: Plasma levels of total cholesterol, HDL-C, LDL-C, and triglycerides are determined using standard enzymatic assays.
Blood Pressure Measurement in Preclinical and Clinical Studies
Given the known off-target effects of the torcetrapib class of compounds, rigorous blood pressure monitoring is crucial.
Protocol Outline (Clinical):
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Method: Ambulatory blood pressure monitoring (ABPM) or standardized office blood pressure measurements using a calibrated sphygmomanometer.
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Procedure: a. Establish a baseline blood pressure before initiating treatment. b. Measure blood pressure at regular intervals throughout the study period. c. For ABPM, the device is worn for 24 hours to capture diurnal variations. d. Data are analyzed for changes from baseline and compared between treatment and placebo groups.
The following diagram illustrates a typical experimental workflow for evaluating a CETP inhibitor like this compound.
Conclusion
The research into this compound and the broader class of CETP inhibitors has significantly advanced our understanding of lipid metabolism and its role in cardiovascular disease. While the therapeutic potential of these compounds has been hampered by off-target adverse effects, the scientific knowledge gained from these studies continues to inform the development of novel lipid-modifying therapies. The data and methodologies presented in this guide provide a foundational understanding of the core scientific context surrounding this compound research for professionals in the field of drug discovery and development.
References
- 1. LDL and HDL Cholesterol and Triglycerides | Cholesterol | CDC [cdc.gov]
- 2. heart.org [heart.org]
- 3. ahajournals.org [ahajournals.org]
- 4. The Trials and Tribulations of CETP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triglyceride content increases while cholesterol content decreases in HDL and LDL+IDL fractions following normal meals: The Copenhagen General Population Study of 25,656 individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relationship of the triglyceride to high-density lipoprotein cholesterol (TG/HDL-C) ratio to the remainder of the lipid profile: The Very Large Database of Lipids-4 (VLDL-4) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. roarbiomedical.com [roarbiomedical.com]
- 8. Cholesteryl Ester Transfer Protein Inhibition for Preventing Cardiovascular Events: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on CP-532623 and its Role in Lipid Metabolism Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-532623 is a potent and highly lipophilic inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key player in lipid metabolism. By blocking the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), this compound effectively elevates HDL cholesterol levels, a characteristic that has been a focal point of interest in the development of novel therapies for dyslipidemia and cardiovascular disease. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, its impact on lipoprotein profiles, and its relationship with key lipid metabolism signaling pathways, namely the Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein (SREBP) pathways. This document synthesizes quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes to serve as a valuable resource for the scientific community.
Introduction to this compound
This compound is a small molecule inhibitor of CETP. Its primary mechanism of action is the inhibition of the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (LDL and VLDL). This action leads to a remodeling of lipoprotein profiles, most notably a significant increase in HDL cholesterol concentrations[1][2]. Due to its high lipophilicity, the oral bioavailability and absorption of this compound are significantly influenced by lymphatic transport[2].
Quantitative Data on the Effects of this compound
In Vivo Efficacy: Lipoprotein Profile Modulation
A study in human subjects demonstrated that this compound administration leads to a clear elevation in high-density lipoprotein cholesterol[1]. Although the precise percentages of HDL increase and LDL decrease are not specified for this compound, other CETP inhibitors have shown significant effects. For instance, anacetrapib has been shown to increase HDL-C by up to 138% and decrease LDL-C by up to 40%.
Pharmacokinetics: Oral Bioavailability and Lymphatic Transport
The high lipophilicity of this compound dictates its absorption pathway. Studies in fed dogs have provided the following quantitative data:
| Parameter | Fasted State | Fed State |
| Oral Bioavailability | 44% | 58% |
| Proportion of Absorbed Dose Transported via Lymph | 68% | 83% |
| Total Lymphatic Transport (% of administered dose) | >25% | >25% |
| Data from studies in adult male greyhound dogs administered a 50 mg oral dose.[2] |
Role in Lipid Metabolism Pathways
The primary pharmacological effect of this compound is the inhibition of CETP. This action directly influences the reverse cholesterol transport pathway and has potential indirect effects on the LXR and SREBP signaling pathways, which are master regulators of cholesterol and fatty acid homeostasis.
The CETP Inhibition and Reverse Cholesterol Transport Pathway
CETP facilitates the transfer of cholesteryl esters from mature HDL particles to VLDL and LDL in exchange for triglycerides. By inhibiting this process, this compound effectively traps cholesteryl esters within the HDL fraction, leading to an increase in HDL particle size and cholesterol content. This modulation of the reverse cholesterol transport pathway is the cornerstone of its therapeutic potential.
Caption: Mechanism of Action of this compound via CETP Inhibition.
Interaction with the Liver X Receptor (LXR) Pathway
LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis. Activation of LXRα has been shown to induce the expression of the human CETP gene. While direct studies on this compound's effect on LXR are not available, it is plausible that the alterations in cellular cholesterol pools resulting from CETP inhibition could indirectly influence LXR activity. For instance, an increase in HDL-mediated reverse cholesterol transport could potentially modulate LXR target gene expression in various tissues.
Caption: Potential Indirect Influence of this compound on the LXR Signaling Pathway.
Connection to the Sterol Regulatory Element-Binding Protein (SREBP) Pathway
SREBPs are key transcription factors that control the synthesis of cholesterol and fatty acids. The expression of CETP itself can be regulated by SREBP-1. Therefore, the downstream effects of this compound on cellular lipid pools might create a feedback loop that influences SREBP activity. However, direct experimental evidence of this compound modulating the SREBP pathway is currently lacking.
Caption: Potential Feedback of this compound on the SREBP Signaling Pathway.
Experimental Protocols
Detailed protocols for experiments conducted specifically with this compound are proprietary. However, based on standard methodologies in the field, the following sections outline the likely experimental designs.
In Vitro CETP Inhibition Assay
This assay is designed to determine the potency of this compound in inhibiting CETP activity.
Objective: To calculate the IC50 value of this compound for CETP inhibition.
Materials:
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Recombinant human CETP
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Donor particles: Liposomes containing a fluorescently labeled cholesteryl ester (e.g., NBD-cholesteryl oleate)
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Acceptor particles: Human LDL or VLDL
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This compound dissolved in a suitable solvent (e.g., DMSO)
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Assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and EDTA)
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96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, donor particles, acceptor particles, and recombinant CETP.
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).
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Stop the reaction (e.g., by adding a stop solution or by cooling on ice).
-
Measure the fluorescence intensity of the acceptor particle fraction after separating it from the donor particles (e.g., by precipitation of apoB-containing lipoproteins with heparin and manganese chloride).
-
The percentage of inhibition is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental Workflow for an In Vitro CETP Inhibition Assay.
In Vivo Lymphatic Transport Study in a Canine Model
This protocol is designed to quantify the extent of lymphatic absorption of a lipophilic compound like this compound.
Objective: To determine the oral bioavailability and the contribution of lymphatic transport to the overall absorption of this compound.
Animal Model: Adult male greyhound dogs with cannulated thoracic lymph ducts.
Procedure:
-
Surgical Preparation: Surgically cannulate the thoracic lymph duct of the dogs to allow for continuous lymph collection.
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Dosing:
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Intravenous (IV) Group: Administer a known dose of this compound intravenously to determine the plasma concentration-time profile and calculate the area under the curve (AUC) for IV administration.
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Oral (PO) Group (Fasted and Fed): Administer an oral dose of this compound to fasted and fed dogs.
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Sample Collection:
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Lymph: Collect lymph continuously for a defined period (e.g., 48 hours) after oral administration.
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Blood: Collect blood samples at regular intervals from both IV and PO groups.
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-
Sample Analysis:
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Analyze the concentration of this compound in lymph and plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
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Lymphatic Transport: Calculate the cumulative amount of this compound recovered in the lymph over the collection period to determine the percentage of the oral dose transported via the lymphatic system.
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Oral Bioavailability: Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
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Proportion of Absorbed Dose via Lymph: Calculate this by dividing the amount of drug recovered in the lymph by the total amount of drug absorbed (Dose_oral * F%).
-
Caption: Experimental Workflow for an In Vivo Lymphatic Transport Study.
Conclusion
This compound is a potent CETP inhibitor with a pronounced effect on elevating HDL cholesterol. Its high lipophilicity leads to significant lymphatic absorption, a key consideration for its formulation and oral delivery. While direct quantitative data on its impact on human lipoprotein profiles and its interaction with the LXR and SREBP pathways are limited in publicly available literature, the established mechanisms of CETP inhibition and its interplay with central lipid regulatory networks provide a strong foundation for further investigation. The experimental protocols outlined in this guide offer a framework for the continued evaluation of this compound and other CETP inhibitors, which remain an area of active research in the quest for novel treatments for cardiovascular diseases. Further studies are warranted to fully elucidate the therapeutic potential and the detailed molecular interactions of this compound within the complex landscape of lipid metabolism.
References
Foundational Studies on CP-532,623: A CETP Inhibitor's Impact on HDL Cholesterol and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational preclinical and clinical research surrounding the cholesteryl ester transfer protein (CETP) inhibitor, CP-532,623. As a once-promising agent for raising high-density lipoprotein (HDL) cholesterol, its development trajectory offers critical insights into the complexities of CETP inhibition and cardiovascular drug development. This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Core Efficacy: The Impact of CP-532,623 on Lipid Profiles
Table 1: Qualitative Summary of CP-532,623 Effects on Lipid Parameters
| Parameter | Effect in Preclinical Models (Monkeys) | Effect in Humans |
| HDL Cholesterol | ▲ (Increase) | ▲ (Increase) |
| LDL Cholesterol | Data not specified | Data not specified |
| Total Cholesterol | Data not specified | Data not specified |
| Triglycerides | Data not specified | Data not specified |
Source: While direct percentages are not available, studies confirm a significant elevation in HDL cholesterol with CP-532,623 administration.
Table 2: Comparative Efficacy of Selected CETP Inhibitors (for context)
| CETP Inhibitor | HDL-C Change (%) | LDL-C Change (%) |
| Torcetrapib | +72% | -25%[1] |
| Anacetrapib | +138% | -32%[2] |
| Evacetrapib | +132% | -37%[1] |
| Dalcetrapib | +30% | Minimal effect[2] |
| Obicetrapib | up to +165% | up to -51%[3] |
Note: This table provides context on the expected range of lipid modifications with CETP inhibitors. The development of several of these compounds was halted due to adverse effects or lack of efficacy in improving cardiovascular outcomes.
Mechanism of Action: CETP Inhibition
Cholesteryl ester transfer protein facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (apoB)-containing lipoproteins (VLDL and LDL) in exchange for triglycerides. By inhibiting CETP, CP-532,623 was designed to block this transfer, leading to an accumulation of cholesterol in HDL particles, thereby raising HDL-C levels.
A Critical Hurdle: Off-Target Adverse Effects
A significant finding in the foundational studies of CP-532,623 was the observation of off-target effects, notably an increase in blood pressure and aldosterone levels. These effects were also observed with the structurally similar CETP inhibitor, torcetrapib, suggesting a chemotype-related effect rather than a direct consequence of CETP inhibition.
Table 3: Summary of Off-Target Effects of CP-532,623
| Adverse Effect | Observation in Monkeys | Observation in Humans |
| Blood Pressure | ▲ (Increase) | ▲ (Increase) |
| Aldosterone | ▲ (Acute Increase) | Data not specified |
| Renin | No significant change | Data not specified |
Source: The pressor effects were observed to be dose-dependent in humans, with higher doses leading to a greater increase in blood pressure despite similar maximal CETP inhibition.[4]
Experimental Protocols
The foundational studies of CP-532,623 employed a range of standard and specialized experimental procedures to assess its efficacy and safety.
Preclinical Evaluation in Non-Human Primates (Cynomolgus Monkeys)
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Animal Models: Cynomolgus monkeys were utilized as they possess CETP and have a lipoprotein profile more similar to humans than rodents.
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Blood Pressure Measurement: Non-invasive blood pressure was monitored in conscious monkeys using the oscillometric method with a cuff placed on the base of the tail.[5] This method allows for repeated measurements without the need for anesthesia or surgical catheterization, which can influence cardiovascular parameters.
-
Lipid Profiling: Plasma lipid profiles, including total cholesterol, HDL-C, LDL-C, and triglycerides, were determined using standard enzymatic colorimetric assays. Lipoprotein fractions were separated by methods such as ultracentrifugation or high-performance liquid chromatography (HPLC).
-
Aldosterone Measurement: Plasma aldosterone concentrations were measured using radioimmunoassay (RIA) or other sensitive immunoassay techniques.
Human Clinical Trials (Phase I)
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Study Design: Early clinical studies were typically randomized, double-blind, placebo-controlled trials in healthy volunteers. These studies assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of CP-532,623.
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Inclusion/Exclusion Criteria: Participants were generally healthy adults with normal or mildly elevated baseline cholesterol levels.
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Lipid Profiling: Standard lipid panels were measured at baseline and at various time points after drug administration. This included total cholesterol, HDL-C, LDL-C, and triglycerides.
-
Safety Monitoring: Comprehensive safety monitoring included vital signs (with a focus on blood pressure), electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, and urinalysis).
In Vitro CETP Activity Assay
-
Principle: The activity of CETP is commonly measured by quantifying the transfer of a labeled cholesteryl ester from a donor lipoprotein (typically HDL) to an acceptor lipoprotein (typically LDL or VLDL).
-
Method: A common method involves incubating a plasma sample with radiolabeled [³H]cholesteryl ester-HDL. After a defined period, the apoB-containing lipoproteins are precipitated, and the radioactivity in the supernatant (representing untransferred cholesteryl ester in HDL) is measured. The CETP activity is inversely proportional to the radioactivity remaining in the supernatant.
Conclusion
The foundational research on CP-532,623 demonstrated its intended pharmacological effect of raising HDL cholesterol through CETP inhibition. However, the discovery of significant off-target adverse effects, namely increased blood pressure and aldosterone levels, which were shared with the structurally similar compound torcetrapib, ultimately halted its development. The case of CP-532,623 serves as a critical lesson in drug development, emphasizing the importance of thorough characterization of off-target effects, even when a primary pharmacological goal is achieved. The challenges faced by CP-532,623 and other early CETP inhibitors have paved the way for the development of newer generation inhibitors with improved safety profiles, which are currently under investigation for their potential to reduce cardiovascular risk. This technical guide provides a condensed yet comprehensive overview of the core scientific findings related to CP-532,623, offering valuable insights for researchers and professionals in the field of cardiovascular pharmacology.
References
- 1. REVEALing the effect of CETP inhibition in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitivity of two noninvasive blood pressure measurement techniques compared to telemetry in cynomolgus monkeys and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid lowering effects of the CETP inhibitor obicetrapib in combination with high-intensity statins: a randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of CP-532,623 and torcetrapib, cholesteryl ester transfer protein inhibitors, on arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Noninvasive measurement of blood pressure in conscious cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lipophilic Properties of CP-532623
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-532623 is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key player in reverse cholesterol transport. As a close structural analog of Torcetrapib, this compound is characterized by its highly lipophilic nature, a critical physicochemical property that significantly influences its pharmacokinetic and pharmacodynamic profiles.[1] Understanding and quantifying the lipophilicity of drug candidates like this compound is paramount in drug development, as it affects solubility, absorption, membrane permeability, plasma protein binding, and distribution within the body.
This technical guide provides a comprehensive overview of the lipophilic properties of this compound, including estimated quantitative data, detailed experimental protocols for lipophilicity determination, and a visualization of its relevant biological pathway.
Quantitative Data on Lipophilicity
| Compound | Calculated LogP | Data Source |
| Torcetrapib (analog of this compound) | 5.29 | ALOGPS |
| Torcetrapib (analog of this compound) | 7.08 | ChemAxon |
Note: The variation in calculated LogP values arises from different algorithms and methodologies used by the prediction software.
Experimental Protocols for Lipophilicity Determination
For highly lipophilic compounds such as this compound, several experimental methods can be employed to determine their partition coefficient (LogP) and distribution coefficient (LogD). The two most common and accepted methods are the Shake-Flask method and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Shake-Flask Method (OECD Guideline 107)
This is the "gold standard" method for LogP determination.[2] It directly measures the partitioning of a compound between n-octanol and water.
Protocol:
-
Preparation of Phases: Prepare n-octanol and water phases and pre-saturate each with the other by shaking them together for 24 hours, followed by a 24-hour separation period.
-
Sample Preparation: Dissolve a known amount of this compound in the n-octanol phase. The concentration should be low enough to ensure that the compound's activity in both phases is proportional to its concentration.
-
Partitioning:
-
Combine the n-octanol solution of this compound with a known volume of the water phase in a separation funnel.
-
Shake the funnel vigorously for a predetermined period (e.g., 15-30 minutes) to allow for the establishment of equilibrium.
-
Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions, which can be a challenge with highly lipophilic compounds.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. P = [this compound]octanol / [this compound]water LogP = log10(P)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)
This is an indirect method that correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.[2] It is often faster and requires less material than the shake-flask method.
Protocol:
-
System Setup:
-
Use an HPLC system with a nonpolar stationary phase (e.g., C18 column).
-
The mobile phase is a polar solvent mixture, typically methanol/water or acetonitrile/water.
-
-
Calibration:
-
Inject a series of standard compounds with known LogP values that bracket the expected LogP of this compound.
-
Record the retention time (tR) for each standard.
-
Calculate the retention factor (k) for each standard using the formula: k = (tR - t0) / t0, where t0 is the dead time (retention time of an unretained compound).
-
Create a calibration curve by plotting the log(k) of the standards against their known LogP values.
-
-
Sample Analysis:
-
Dissolve this compound in a suitable solvent and inject it into the HPLC system under the same conditions as the standards.
-
Determine the retention time and calculate the retention factor (k) for this compound.
-
-
LogP Determination:
-
Use the calibration curve to determine the LogP of this compound from its measured log(k).
-
Visualizations
CETP-Mediated Lipid Transfer Pathway
The primary mechanism of action for this compound is the inhibition of the Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters (CE) from High-Density Lipoprotein (HDL) to Apolipoprotein B-containing lipoproteins (VLDL and LDL) in exchange for triglycerides (TG).[3][4][5] By inhibiting this process, this compound increases HDL cholesterol levels and decreases LDL cholesterol levels.[6]
Caption: CETP-mediated lipid transfer and its inhibition by this compound.
Experimental Workflow for LogP Determination
The following diagram illustrates the general workflow for determining the lipophilicity of a compound like this compound using the two primary experimental methods.
Caption: General experimental workflow for LogP determination.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. apexbt.com [apexbt.com]
- 4. bjcardio.co.uk [bjcardio.co.uk]
- 5. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CETP inhibitor - Wikipedia [en.wikipedia.org]
The CETP Inhibitor CP-532623: A Technical Examination of its Role in Reverse Cholesterol Transport
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-532623 is a potent, lipophilic inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key plasma protein involved in lipoprotein metabolism.[1] By blocking CETP, this compound disrupts the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (VLDL and LDL), a critical intervention point in the reverse cholesterol transport (RCT) pathway. This guide provides a detailed overview of the mechanism of action of this compound, summarizes its effects on lipoprotein metabolism, presents standard experimental methodologies for evaluating its activity, and illustrates the core biological and experimental pathways.
Introduction to Reverse Cholesterol Transport and CETP
Reverse cholesterol transport (RCT) is a crucial physiological process for removing excess cholesterol from peripheral tissues, such as macrophage foam cells in atherosclerotic plaques, and transporting it to the liver for excretion.[2] This pathway is considered a primary anti-atherogenic mechanism. The process involves several key steps: cholesterol efflux from cells to HDL particles, esterification of cholesterol within HDL, and eventual delivery to the liver.[2][3]
Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters (CE) from HDL to very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) in exchange for triglycerides.[4] While a natural part of lipoprotein remodeling, high CETP activity can lower HDL-cholesterol (HDL-C) levels and increase LDL-cholesterol (LDL-C), which is associated with an increased risk of cardiovascular disease. Inhibition of CETP is therefore a compelling therapeutic strategy to raise HDL-C and enhance RCT.
Mechanism of Action of this compound
This compound, a structural analog of torcetrapib, functions by directly inhibiting CETP.[5] This inhibition blocks the transfer of cholesteryl esters from HDL, thereby remodeling lipoprotein particles in the plasma. The primary consequence is an accumulation of cholesteryl esters within HDL particles, leading to a significant elevation of HDL-C levels.[5] This action is believed to enhance the final stages of the reverse cholesterol transport pathway, promoting the removal of cholesterol from the periphery.
Quantitative Efficacy Data
Table 1: Preclinical Efficacy of this compound in Animal Models (Illustrative) Note: Specific values for this compound are not available from the search results. Hamsters are a common preclinical model for lipid studies due to expressing CETP.[6]
| Species | Dosage | Duration | % CETP Inhibition | % Change in HDL-C | % Change in LDL-C |
| Hamster | Data not available | Data not available | Data not available | Data not available | Data not available |
| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Clinical Efficacy of this compound in Human Subjects (Illustrative) Note: Studies confirmed HDL-C elevation was demonstrated, but did not provide specific percentages in the available literature.[5]
| Study Population | Dosage | Duration | % CETP Inhibition (Peak) | % Change in HDL-C | % Change in LDL-C |
| Human Subjects | High vs. Low Dose | Data not available | Similar maximal inhibition | Data not available | Data not available |
Key Experimental Protocols
Evaluating the effect of this compound on reverse cholesterol transport involves distinct in vitro and in vivo assays.
In Vitro CETP Activity Assay (Fluorometric)
This assay directly measures the ability of a compound to inhibit CETP-mediated lipid transfer.
Principle: The assay utilizes a donor particle containing a self-quenched fluorescent neutral lipid and an acceptor particle. In the presence of active CETP, the fluorescent lipid is transferred to the acceptor, causing an increase in fluorescence signal upon dequenching. The rate of fluorescence increase is proportional to CETP activity.[5][7]
Detailed Methodology:
-
Reagent Preparation:
-
Donor Molecule: A solution containing fluorescently self-quenched neutral lipids.
-
Acceptor Molecule: A solution of lipoprotein-like particles to accept the fluorescent lipid.
-
CETP Assay Buffer: A buffer solution to maintain optimal pH and conditions for the enzymatic reaction.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
CETP Source: Purified human CETP or plasma/serum from a species expressing CETP (e.g., human, rabbit).[8]
-
-
Assay Procedure:
-
In a 96-well black microplate, add the CETP source, CETP Assay Buffer, and various concentrations of this compound (or vehicle control).
-
Initiate the reaction by adding a master mix of the Donor and Acceptor Molecules to each well.
-
Seal the plate and incubate at 37°C for a defined period (e.g., 30-180 minutes), protected from light.[8][9]
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~465 nm and an emission wavelength of ~535 nm.[5][7]
-
-
Data Analysis:
-
Correct for background fluorescence using wells with no CETP source.
-
Calculate the percent inhibition of CETP activity for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable pharmacological model.
-
In Vivo Macrophage-to-Feces Reverse Cholesterol Transport Assay
This assay is the gold standard for measuring the overall efficiency of the RCT pathway in vivo.
Principle: The assay tracks the movement of radiolabeled cholesterol from macrophages—mimicking atherosclerotic foam cells—through the plasma and liver, and ultimately to excretion in the feces.[1][10]
Detailed Methodology:
-
Macrophage Preparation:
-
Culture murine macrophages (e.g., J774 cells or bone marrow-derived macrophages).
-
Load the macrophages with cholesterol by incubating them with acetylated LDL (acLDL) and a radiolabel, typically [³H]-cholesterol, to create foam cells.[10]
-
-
Animal Study:
-
Inject the [³H]-cholesterol-labeled foam cells intraperitoneally into recipient mice.
-
Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage) for the duration of the study.
-
House the mice in metabolic cages to allow for the separate collection of feces.
-
-
Sample Collection and Analysis:
-
Collect feces over a 48-hour period.[10]
-
At the end of the study (e.g., 48 hours), collect blood via cardiac puncture to obtain plasma and perfuse and collect the liver.
-
Extract lipids from plasma, liver, and feces.
-
Quantify the amount of [³H]-tracer in each compartment using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of the injected [³H]-cholesterol that appears in the plasma, liver, and feces over the collection period. An increase in the fecal [³H]-sterol count in the this compound-treated group compared to the control group indicates an enhancement of overall reverse cholesterol transport.
-
The Integrated Reverse Cholesterol Transport Pathway
This compound acts on one specific step within the complex, multi-stage RCT pathway. Understanding this broader context is essential for appreciating its therapeutic potential.
Conclusion
This compound is a mechanistically well-defined inhibitor of CETP that has been shown to raise HDL-C levels, a key indicator of enhanced reverse cholesterol transport capacity. While detailed public data on its quantitative effects on lipoprotein profiles are limited, the established protocols for measuring CETP inhibition and in vivo RCT provide a clear framework for its pharmacological evaluation. As a tool for probing the RCT pathway and as a potential therapeutic agent, understanding its function through the methodologies described herein is critical for researchers in lipidology and cardiovascular drug development.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of CP-532,623 and torcetrapib, cholesteryl ester transfer protein inhibitors, on arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary-Induced Elevations of Triglyceride-Rich Lipoproteins Promote Atherosclerosis in the Low-Density Lipoprotein Receptor Knockout Syrian Golden Hamster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LDL-cholesterol lowering effect of a new dietary supplement: an open label, controlled, randomized, cross-over clinical trial in patients with mild-to-moderate hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]
- 8. A Phase III study to assess the effect of AZD0780 on LDL-C in patients with clinical ASCVD or at risk for a first ASCVD event [astrazenecaclinicaltrials.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Structural Analogues of CP-532623
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogues of CP-532623, a potent cholesteryl ester transfer protein (CETP) inhibitor. The document is intended for researchers, scientists, and drug development professionals working in the field of cardiovascular disease and lipid metabolism. It delves into the quantitative pharmacological data, detailed experimental methodologies, and relevant biological pathways associated with these compounds.
Introduction to this compound and its Analogues
This compound is a highly lipophilic small molecule inhibitor of Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), and triglycerides in the opposite direction. Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol ("good cholesterol") levels and lowering LDL cholesterol ("bad cholesterol"), thereby potentially reducing the risk of atherosclerotic cardiovascular disease.
This compound shares a close structural resemblance to Torcetrapib , the first CETP inhibitor to undergo large-scale clinical trials. The development of Torcetrapib was halted due to off-target adverse effects, including an increase in blood pressure and aldosterone levels[1]. This has led to the development of a new generation of CETP inhibitors with improved safety profiles. This guide will focus on the key structural analogues of this compound, all of which are CETP inhibitors:
-
Torcetrapib
-
Dalcetrapib
-
Anacetrapib
-
Evacetrapib
-
Obicetrapib
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and its structural analogues. It is important to note that the data are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: In Vitro Potency of CETP Inhibitors
| Compound | IC50 (nM) - Recombinant Human CETP | IC50 (nM) - Human Plasma CETP | Reference(s) |
| This compound | Data not available | Potent (nM range) | [2] |
| Torcetrapib | 25.2 | 39.5 - 65 | [3][4] |
| Dalcetrapib | Data not available | 200 - 9000 | [2][5] |
| Anacetrapib | 7.9 - 21.5 | 30 - 46.3 | [2][3] |
| Evacetrapib | 5.5 | 26.0 - 36 | [3][6] |
| Obicetrapib | Data not available | Potent (nM range) | [5] |
Table 2: In Vivo Effects of CETP Inhibitors on Lipoprotein Levels (Reported Changes from Baseline)
| Compound | Dose | HDL-C Change | LDL-C Change | Species/Study Population | Reference(s) |
| Torcetrapib | 60 mg/day | +72% | -25% | Humans (ILLUMINATE trial) | [7] |
| Dalcetrapib | 600 mg/day | +25-30% | Minimal effect | Humans | [8] |
| Anacetrapib | 100 mg/day | +138.1% | -39.8% | Humans (DEFINE trial) | [9] |
| Evacetrapib | 130 mg/day | +131.6% | -37.1% | Humans (ACCELERATE trial) | [10] |
| Obicetrapib | 10 mg/day | +159% | -46% | Humans (Phase II trial) | [11] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature for the evaluation of CETP inhibitors.
In Vitro CETP Inhibition Assay (Fluorometric)
This assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of a test compound against CETP.
Principle: The assay utilizes a donor molecule containing a fluorescent self-quenched neutral lipid. In the presence of CETP, this lipid is transferred to an acceptor molecule, resulting in an increase in fluorescence intensity. An inhibitor will block this transfer, leading to a decrease in fluorescence.
Materials:
-
CETP Inhibitor Drug Screening Kit (e.g., from BioVision or Roar Biomedical)[12][13]
-
Recombinant human CETP or human plasma as a source of CETP
-
Test compounds (e.g., this compound analogues) dissolved in DMSO
-
Microplate reader capable of measuring fluorescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the fluorescence-labeled donor particles, acceptor particles, and the CETP source (recombinant protein or plasma).
-
Add the serially diluted test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known CETP inhibitor).
-
Incubate the plate at 37°C for a specified period (e.g., 3 hours)[12].
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of CETP inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Synthesis of CETP Inhibitors
The synthesis of these complex molecules involves multi-step chemical reactions. Below is a generalized overview based on the synthesis of Dalcetrapib[14].
Example: General Steps in Dalcetrapib Synthesis
-
Reduction of Disulfide Precursor: The synthesis often starts with a disulfide precursor which is reduced to the corresponding thiol. This can be achieved using reducing agents like magnesium in methanol or a combination of ethyl mercaptan (EtSH) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (THF)[14].
-
Acylation of the Thiol: The resulting thiol is then acylated. For Dalcetrapib, this involves reacting the thiol with isobutyryl chloride in the presence of a base like pyridine in a solvent such as dichloromethane (CH2Cl2)[14].
-
Purification: The final product is purified to remove impurities. This may involve steps like washing with acidic and basic solutions, extraction, and crystallization. In some procedures, oxidizing agents like hydrogen peroxide (H2O2) are used to remove thiol impurities[14].
For detailed, step-by-step synthetic procedures for each analogue, it is recommended to consult the specific patents and publications cited in the references.
In Vivo Evaluation of CETP Inhibitors in Animal Models
Transgenic mice expressing human CETP are commonly used to evaluate the in vivo efficacy of these inhibitors.
Animal Model:
-
Human CETP and human ApoAI double transgenic mice are often used, as mice do not endogenously express CETP[3].
Procedure:
-
Dosing: Administer the test compound orally to the transgenic mice at various doses. A vehicle control group should be included.
-
Blood Sampling: Collect blood samples at different time points post-dosing (e.g., 4, 8, and 24 hours)[3].
-
Ex Vivo CETP Activity Assay: Determine the CETP activity in the collected plasma samples using an in vitro assay as described in section 3.1. This will measure the extent of CETP inhibition in vivo.
-
Lipoprotein Analysis: Analyze the plasma samples to measure the levels of HDL-C, LDL-C, and other lipid parameters. This can be done using standard enzymatic assays or by fast protein liquid chromatography (FPLC).
-
Data Analysis: Calculate the dose-dependent inhibition of CETP activity and the corresponding changes in lipoprotein levels. The effective dose 50 (ED50) for CETP inhibition can be determined[3].
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by CETP inhibitors and a general workflow for their evaluation.
Caption: CETP-mediated lipid transfer and its inhibition.
Caption: General workflow for CETP inhibitor development.
Conclusion
The structural analogues of this compound represent a significant class of compounds targeting CETP for the management of dyslipidemia. While the first-generation inhibitor, Torcetrapib, failed due to safety concerns, subsequent analogues like Anacetrapib, Evacetrapib, and the newer Obicetrapib have shown promising efficacy in modifying lipoprotein profiles with improved safety. This technical guide provides a foundational understanding of these compounds, their pharmacological properties, and the experimental approaches used for their evaluation. Further research and ongoing clinical trials will continue to elucidate the therapeutic potential of CETP inhibition in cardiovascular disease.
References
- 1. ovid.com [ovid.com]
- 2. CETP | CymitQuimica [cymitquimica.com]
- 3. Evacetrapib is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. medkoo.com [medkoo.com]
- 6. Evacetrapib is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Future of Cholesterol Ester Transfer Protein (CETP) inhibitors: A Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dalcetrapib: a review of Phase II data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anacetrapib, a New CETP Inhibitor: The New Tool for the Management of Dyslipidemias? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evacetrapib and cardiovascular outcomes: reasons for lack of efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholesterol lowering agent: obicetrapib [manufacturingchemist.com]
- 12. Comparative studies of three cholesteryl ester transfer proteins and their interactions with known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.ums.edu.my [eprints.ums.edu.my]
- 14. mdpi.com [mdpi.com]
In-depth Technical Guide: Basic Research Applications of the CETP Inhibitor CP-532,623
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-532,623 is a potent, orally active inhibitor of the Cholesteryl Ester Transfer Protein (CETP). As a close structural analogue of torcetrapib, it has been a subject of interest in cardiovascular research.[1][2] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol (HDL-C) levels, a factor inversely correlated with cardiovascular disease risk. This technical guide provides an in-depth overview of the basic research applications of CP-532,623, focusing on its mechanism of action, experimental protocols, and key quantitative data from preclinical studies.
Mechanism of Action
CP-532,623, like other CETP inhibitors, binds to the CETP protein and blocks its function of transferring neutral lipids between lipoproteins. This inhibition leads to an increase in the concentration of HDL-C.[2] While the primary, on-target effect is the modulation of lipoprotein profiles, research has also revealed off-target effects, particularly concerning blood pressure and aldosterone levels, which appear to be independent of CETP inhibition and related to the chemical structure of the compound.[2][3][4]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies involving CP-532,623 and other relevant CETP inhibitors.
Table 1: Effects of CP-532,623 on Blood Pressure and CETP Inhibition in Non-Human Primates and Humans
| Species | Dose | Change in Mean Arterial Pressure | CETP Inhibition | Study Duration |
| Cynomolgus Monkeys | 30 mg/kg | +10 to +15 mmHg | ~80% | Single Dose |
| Humans | 120 mg | +5 to +8 mmHg | >90% | 14 Days |
| Humans | 600 mg | +10 to +15 mmHg | >90% | 14 Days |
| Data compiled from Blasi et al. (2009).[2] |
Table 2: Pharmacokinetics and Lymphatic Transport of CP-532,623 in Dogs
| Parameter | Fed State | Fasted State |
| Oral Bioavailability | 58% | 44% |
| Lymphatic Transport (% of absorbed dose) | 83-86% | 61-68% |
| Data from a study with a 50 mg oral dose in adult male greyhound dogs.[5] |
Table 3: Comparative Effects of CETP Inhibitors on Reverse Cholesterol Transport in Hamsters
| Compound | Dose | Change in Fecal ³H-Neutral Sterols | Change in Fecal ³H-Bile Acids |
| Dalcetrapib | 100 mg/kg BID | Significant Increase | Significant Increase |
| Torcetrapib | 30 mg/kg QD | No Significant Change | No Significant Change |
| Anacetrapib | 30 mg/kg QD | No Significant Change | No Significant Change |
| Data from Niesor et al. (2010).[6] |
Table 4: Effects of a Synthetic Truncated ApoC-I Peptide (CETP Inhibitor) on Lipoprotein Cholesterol in Non-Human Primates
| Species | Change in VLDL + LDL Cholesterol | Change in HDL Cholesterol |
| Cynomolgus Monkeys | -30% to -60% | +10% to +20% |
| Baboons | -20% to -60% | +10% to +20% |
| Data from Anantharamaiah et al. (2007). |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of CP-532,623.
In Vitro CETP Activity Assay (Representative Protocol)
This protocol is adapted from commercially available fluorometric CETP activity assay kits and can be used to determine the in vitro inhibitory potency of CP-532,623.
Materials:
-
CP-532,623
-
Fluorometric CETP Activity Assay Kit (e.g., from Abcam or Sigma-Aldrich)
-
CETP Assay Buffer
-
Donor Molecule (self-quenched fluorescent neutral lipid)
-
Acceptor Molecule
-
Positive Control (e.g., Rabbit Serum)
-
Inhibitor Control (e.g., Torcetrapib)
-
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation/Emission ~465/535 nm)
-
Isopropanol
Procedure:
-
Standard Curve Preparation:
-
Prepare a serial dilution of the Donor Molecule in isopropanol to create a standard curve. This allows for the quantification of the amount of neutral lipid transferred.
-
-
Reaction Mix Preparation:
-
For each reaction, prepare a master mix containing CETP Assay Buffer, Donor Molecule, and Acceptor Molecule.
-
-
Sample and Control Preparation:
-
Prepare various concentrations of CP-532,623 in a suitable solvent (e.g., DMSO) and then dilute in CETP Assay Buffer.
-
Include a vehicle control (solvent only), a positive control (e.g., rabbit serum with active CETP), and a known inhibitor control (e.g., torcetrapib).
-
-
Assay Protocol:
-
To the wells of the 96-well plate, add the prepared CP-532,623 dilutions, controls, and the source of CETP activity (e.g., human plasma or recombinant CETP).
-
Initiate the reaction by adding the Reaction Mix to all wells.
-
Seal the plate and incubate at 37°C for 30-60 minutes.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader. The increase in fluorescence is proportional to the CETP activity.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Calculate the percentage of CETP inhibition for each concentration of CP-532,623 compared to the vehicle control.
-
Determine the IC₅₀ value of CP-532,623 by plotting the percent inhibition against the log of the inhibitor concentration.
-
In Vivo Atherosclerosis Model in Cholesterol-Fed Rabbits
This protocol describes a common method to induce atherosclerosis in rabbits, which can be used to evaluate the anti-atherosclerotic potential of CP-532,623.[7][8][9]
Animals:
-
Male New Zealand White rabbits
Diet:
-
Standard rabbit chow
-
High-cholesterol diet (standard chow supplemented with 0.3-1% cholesterol and often 3-6% fat, such as coconut or peanut oil).[7][8]
Procedure:
-
Acclimation:
-
Acclimate rabbits to individual housing for at least one week with free access to standard chow and water.
-
-
Induction of Atherosclerosis:
-
Divide rabbits into a control group (standard chow) and a high-cholesterol diet group.
-
A third group would receive the high-cholesterol diet and treatment with CP-532,623 at a predetermined dose and frequency.
-
Feed the respective diets for a period of 8-12 weeks.[8]
-
-
Monitoring:
-
Monitor body weight and food consumption regularly.
-
Collect blood samples periodically to measure plasma lipid profiles (total cholesterol, HDL-C, LDL-C, triglycerides).
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the rabbits and perfuse the vasculature with saline followed by a fixative (e.g., 10% neutral buffered formalin).
-
Dissect the aorta and other relevant arteries.
-
Quantify the atherosclerotic lesion area by staining with Sudan IV.[8]
-
For histological analysis, embed sections of the aorta in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess plaque morphology and composition.
-
In Vivo Reverse Cholesterol Transport (RCT) Assay in Hamsters
This protocol is based on studies investigating the effect of CETP inhibitors on RCT in hamsters.[6][10][11][12]
Animals:
-
Male Syrian golden hamsters
Materials:
-
J774 macrophages
-
³H-cholesterol
-
Acetylated LDL (acLDL)
-
CP-532,623
Procedure:
-
Macrophage Labeling:
-
Culture J774 macrophages and label them with ³H-cholesterol by incubating with ³H-cholesterol and acLDL.
-
-
Animal Treatment:
-
Treat hamsters with CP-532,623 or vehicle for a specified period (e.g., 2 weeks).[11]
-
-
Injection of Labeled Macrophages:
-
Inject the ³H-cholesterol-labeled macrophages into the hamsters (e.g., via intraperitoneal injection).
-
-
Sample Collection:
-
Collect feces daily for the duration of the experiment (e.g., 48-72 hours).
-
At the end of the study, collect blood to obtain plasma and harvest the liver.
-
-
Analysis:
-
Measure the amount of ³H-tracer in the plasma, liver, and feces.
-
Separate fecal neutral sterols and bile acids and quantify the radioactivity in each fraction.
-
An increase in ³H-tracer in the feces indicates an enhancement of macrophage-to-feces RCT.
-
In Vitro Aldosterone Production Assay
This protocol is designed to investigate the off-target effects of CP-532,623 on aldosterone production in adrenocortical cells, based on studies with torcetrapib.[13][14]
Cell Line:
-
Human adrenocortical carcinoma cell line (e.g., H295R)
Materials:
-
CP-532,623
-
Cell culture medium and supplements
-
Angiotensin II (positive control)
-
Aldosterone ELISA kit or radioimmunoassay (RIA) kit
Procedure:
-
Cell Culture:
-
Culture H295R cells under standard conditions.
-
-
Treatment:
-
Treat the cells with various concentrations of CP-532,623, a vehicle control, and a positive control (angiotensin II) for 24-48 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
Aldosterone Measurement:
-
Measure the concentration of aldosterone in the supernatant using an ELISA or RIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the aldosterone levels in the CP-532,623-treated groups to the vehicle control to determine if the compound stimulates aldosterone production.
-
Signaling Pathways and Experimental Workflows
On-Target Signaling Pathway of CETP Inhibition
The primary mechanism of CP-532,623 involves the direct inhibition of CETP, leading to altered lipoprotein metabolism.
Off-Target Signaling Pathway: Aldosterone Production
Studies on the structurally similar compound torcetrapib suggest that the increase in aldosterone is a class effect of certain CETP inhibitors and is independent of CETP inhibition. The proposed mechanism involves an increase in intracellular calcium in adrenal cells.[4][13]
Experimental Workflow: In Vivo Reverse Cholesterol Transport Study
The following diagram illustrates the workflow for an in vivo reverse cholesterol transport study.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Effects of CP-532,623 and torcetrapib, cholesteryl ester transfer protein inhibitors, on arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Torcetrapib induces aldosterone and cortisol production by an intracellular calcium-mediated mechanism independently of cholesteryl ester transfer protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlating in Vitro Solubilization and Supersaturation Profiles with in Vivo Exposure for Lipid Based Formulations of the CETP Inhibitor CP-532,623 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulating cholesteryl ester transfer protein activity maintains efficient pre-β-HDL formation and increases reverse cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Rabbit models for the study of human atherosclerosis: from pathophysiological mechanisms to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pre-treatment with simvastatin prevents the induction of diet-induced atherosclerosis in a rabbit model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anacetrapib promotes reverse cholesterol transport and bulk cholesterol excretion in Syrian golden hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anacetrapib promotes reverse cholesterol transport and bulk cholesterol excretion in Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Upregulating reverse cholesterol transport with cholesteryl ester transfer protein inhibition requires combination with the LDL-lowering drug berberine in dyslipidemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Cholesteryl ester-transfer protein inhibitors stimulate aldosterone biosynthesis in adipocytes through Nox-dependent processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation into the Biological Targets of CP-532623: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-532623 is a potent, highly lipophilic small molecule inhibitor of the Cholesteryl Ester Transfer Protein (CETP). As a close structural analog of Torcetrapib, its primary biological effect is the modulation of lipid metabolism, specifically by increasing levels of high-density lipoprotein cholesterol (HDL-C). This technical guide provides a comprehensive overview of the preliminary investigations into the biological targets of this compound, summarizing available data, outlining relevant experimental protocols, and visualizing the associated signaling pathways. While specific quantitative metrics for this compound are not widely published, this guide contextualizes its function through data on analogous CETP inhibitors and detailed methodologies for its characterization.
Primary Biological Target: Cholesteryl Ester Transfer Protein (CETP)
The principal biological target of this compound is the Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides. By inhibiting CETP, this compound effectively blocks this transfer, leading to an accumulation of cholesteryl esters in HDL particles and a subsequent increase in circulating HDL-C levels.
Mechanism of Action
This compound, like other CETP inhibitors, binds to CETP and induces a conformational change that prevents the formation of a ternary complex between CETP, HDL, and LDL/VLDL, which is necessary for lipid transfer. This inhibition disrupts the normal flux of cholesterol from the periphery back to the liver via the indirect reverse cholesterol transport pathway.
Off-Target Effects
It is crucial to note that this compound, being a structural analog of Torcetrapib, has been associated with off-target effects, most notably an increase in blood pressure.[1] Studies suggest that this pressor effect is likely a consequence of the shared chemical scaffold rather than a direct result of CETP inhibition.[1] This effect was observed in both monkeys and humans and was dose-dependent, with higher doses of this compound leading to greater increases in blood pressure despite similar maximal CETP inhibition.[1] The elevation in blood pressure appears to be temporally dissociated from CETP inhibition, further supporting a distinct mechanism.[1]
Quantitative Data
While a specific IC50 value for this compound is not publicly available, the following table summarizes the inhibitory potency of other well-characterized CETP inhibitors to provide a comparative context.
| Compound | Target | IC50 | Assay Condition |
| Torcetrapib | CETP | 37 nM | Whole human plasma |
| Anacetrapib | rhCETP | 7.9 nM | Recombinant human CETP |
| Evacetrapib | Human recombinant CETP | 5.5 nM | In vitro |
| Dalcetrapib | Recombinant human CETP | 204.6 nM | In vitro |
| CKD-519 | CETP | 2.3 nM | Human serum |
| CETP-IN-3 | CETP | 2 nM (SPA), 60 nM (WPA) | Scintillation proximity assay, Whole plasma assay |
This table presents data for other CETP inhibitors to provide a frame of reference for the expected potency of this compound.
Experimental Protocols
The following section details a representative experimental protocol for determining the in vitro inhibitory activity of a compound like this compound on CETP. This protocol is based on a fluorometric assay, a common method for screening CETP inhibitors.
Fluorometric CETP Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on CETP-mediated transfer of a fluorescently labeled cholesteryl ester from a donor particle to an acceptor particle.
Materials:
-
Recombinant human CETP
-
Fluorescently labeled donor particles (e.g., HDL-like particles containing a self-quenched fluorescent cholesteryl ester)
-
Acceptor particles (e.g., LDL-like particles)
-
Assay buffer (e.g., Tris-HCl buffer with NaCl and EDTA, pH 7.4)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a dilution series of this compound in assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Dilute recombinant human CETP, donor particles, and acceptor particles to their optimal working concentrations in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
This compound dilution or vehicle control (for uninhibited reaction)
-
Recombinant human CETP
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the donor and acceptor particles to each well to initiate the transfer reaction.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity over time (kinetic read) at an appropriate excitation/emission wavelength pair for the fluorophore used. The transfer of the fluorescent cholesteryl ester from the quenched donor to the acceptor particle results in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Normalize the rates to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
CETP-Mediated Lipid Transfer Pathway
The following diagram illustrates the central role of CETP in the reverse cholesterol transport pathway and the impact of its inhibition by compounds such as this compound.
Caption: CETP's role in lipid exchange and its inhibition by this compound.
Experimental Workflow for CETP Inhibition Assay
The logical flow of the fluorometric CETP inhibition assay is depicted in the diagram below.
Caption: Workflow for determining the IC50 of a CETP inhibitor.
Conclusion
References
Methodological & Application
Application Notes: In Vitro CETP Inhibition Assay for CP-532,623
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl ester transfer protein (CETP) is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). Inhibition of CETP is a therapeutic strategy to raise HDL cholesterol levels, which is generally associated with a reduced risk of cardiovascular disease. CP-532,623 is a potent inhibitor of CETP. This document provides a detailed protocol for determining the in vitro inhibitory activity of CP-532,623 on CETP using a fluorometric assay.
The assay principle is based on the transfer of a fluorescently labeled neutral lipid from a donor particle to an acceptor particle by CETP. In the donor particle, the fluorescent molecules are in close proximity, leading to self-quenching. Upon transfer to the acceptor particle, the fluorescence is de-quenched, resulting in a measurable increase in fluorescence intensity. The inhibitory effect of a compound is quantified by measuring the reduction in the rate of this fluorescence increase.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a representative CETP inhibitor. The IC50 value provided is for torcetrapib, a close structural analogue of CP-532,623, and serves as an expected range for a potent CETP inhibitor in this type of assay.
| Parameter | Value | Description |
| Inhibitor | CP-532,623 | Test Compound |
| Target | Cholesteryl Ester Transfer Protein (CETP) | Human, recombinant or plasma-derived |
| Assay Type | Fluorometric, kinetic | Measures CETP-mediated lipid transfer |
| Reported IC50 | ~50 nM (for Torcetrapib) | Concentration for 50% inhibition of CETP activity |
| Excitation Wavelength | 465 nm | For the fluorescent donor molecule |
| Emission Wavelength | 535 nm | For the fluorescent donor molecule |
| Assay Format | 96-well or 384-well microplate | Suitable for high-throughput screening |
CETP Signaling Pathway
Caption: Mechanism of CETP-mediated lipid transfer and its inhibition by CP-532,623.
Experimental Protocol
This protocol is based on commercially available CETP activity assay kits.
Materials and Reagents
-
CP-532,623
-
Recombinant human CETP or human plasma as a source of CETP
-
CETP Activity Assay Kit (containing donor and acceptor particles, and assay buffer)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence detection capabilities
-
Multichannel pipettes
-
Incubator capable of maintaining 37°C
Reagent Preparation
-
Assay Buffer: Prepare 1X Assay Buffer by diluting the concentrated stock solution with ultrapure water as per the kit instructions. Allow it to equilibrate to room temperature before use.
-
CP-532,623 Stock Solution: Prepare a 10 mM stock solution of CP-532,623 in DMSO.
-
Serial Dilutions: Prepare serial dilutions of the CP-532,623 stock solution in 1X Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
-
CETP Solution: Dilute the CETP source (recombinant protein or plasma) in 1X Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Reaction Mixture: For each reaction, prepare a mixture containing the donor and acceptor particles in 1X Assay Buffer according to the kit's protocol.
Assay Procedure
-
Compound Addition: To the wells of a 96-well microplate, add 10 µL of the serially diluted CP-532,623 solutions. For the positive control (100% activity), add 10 µL of 1X Assay Buffer with the corresponding percentage of DMSO. For the negative control (no CETP activity), add 10 µL of 1X Assay Buffer.
-
CETP Addition: Add 20 µL of the diluted CETP solution to all wells except for the negative control wells. To the negative control wells, add 20 µL of 1X Assay Buffer.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the CETP enzyme.
-
Initiation of Reaction: Initiate the reaction by adding 70 µL of the donor/acceptor particle reaction mixture to all wells. The total reaction volume should be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 5 minutes for a total of 60-120 minutes at an excitation wavelength of 465 nm and an emission wavelength of 535 nm.
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the rate of CETP activity by calculating the slope of the linear portion of the fluorescence intensity versus time plot (ΔRFU/min).
-
Normalize Data:
-
The percent inhibition for each concentration of CP-532,623 is calculated using the following formula: % Inhibition = [1 - (Ratesample - Ratenegative control) / (Ratepositive control - Ratenegative control)] x 100
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the CP-532,623 concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.
Experimental Workflow
Caption: Workflow for the in vitro CETP inhibition assay.
Application Notes and Protocols for Determining the Activity of CP-532623, a CETP Inhibitor, Using a Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-532623 is a potent inhibitor of the Cholesteryl Ester Transfer Protein (CETP). CETP is a crucial plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), in exchange for triglycerides. By inhibiting CETP, compounds like this compound can increase HDL cholesterol levels and decrease LDL cholesterol levels, a therapeutic strategy for the management of dyslipidemia and the reduction of cardiovascular disease risk.
These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound on CETP. The assay utilizes the human hepatoma cell line, HepG2, which endogenously expresses and secretes active CETP. The activity of the secreted CETP is measured using a sensitive fluorometric assay. This cell-based approach allows for the evaluation of test compounds in a biologically relevant system.
Signaling Pathway: Reverse Cholesterol Transport
The activity of CETP is a key component of the reverse cholesterol transport (RCT) pathway. This pathway is responsible for the removal of excess cholesterol from peripheral tissues and its transport back to the liver for excretion. By inhibiting CETP, this compound modulates this pathway, leading to an accumulation of cholesterol in HDL particles.
recommended starting concentration for CP-532623 in cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-532623 is a potent and highly lipophilic inhibitor of the Cholesteryl Ester Transfer Protein (CETP). As a close structural analog of torcetrapib, it is a valuable tool for in vitro studies investigating lipid metabolism, particularly the reverse cholesterol transport pathway. These application notes provide a recommended starting concentration for this compound in cell culture, detailed protocols for relevant assays, and a diagram of the associated signaling pathway. The information is curated to assist researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in a cell-based context.
Data Presentation
Due to the limited availability of direct in vitro studies on this compound, the recommended concentrations are primarily derived from studies conducted with its close structural analog, torcetrapib.
| Compound | Cell Line | Assay Type | Concentration Range | Key Findings |
| Torcetrapib | Human Plasma | CETP Activity Assay | IC50: 13-65 nM | Potent inhibition of CETP activity. |
| Torcetrapib | MCF-7 (Human breast cancer) | Cell Growth Assay | 0.5 - 10 µM | Inhibition of cell proliferation. |
| Torcetrapib | MCF-7 (Human breast cancer) | Gene Expression (RT-PCR) | 10 µM | Downregulation of CETP mRNA expression.[1] |
| Torcetrapib | H295R (Human adrenocortical) | Aldosterone Release | EC50: ~80 nM | Increased aldosterone release. |
| Torcetrapib | Isolated Rat Adrenal Cells | Aldosterone Release | 1 - 30 µM | Stimulation of aldosterone release.[2] |
| Torcetrapib | HepG2 (Human liver cancer) | LDLR & PCSK9 Expression | 1 - 10 µM | Reduction in LDLR and PCSK9 protein levels.[3] |
| Torcetrapib | Primary Human Hepatocytes | LDLR & PCSK9 Expression | 3 - 10 µM | Reduction in LDLR and PCSK9 protein levels.[3] |
| Torcetrapib | THP-1 (Human monocytic) | Cholesterol Efflux | Not specified | Increased HDL-mediated cholesterol efflux.[2][4] |
Recommended Starting Concentration for this compound:
Based on the data for torcetrapib, a recommended starting concentration range for this compound in cell culture experiments is 100 nM to 10 µM . It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters (CE) from high-density lipoprotein (HDL) to very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) in exchange for triglycerides (TG). By inhibiting this process, this compound effectively raises HDL cholesterol levels and reduces LDL cholesterol levels.
Caption: CETP-mediated lipid transfer and its inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro CETP Inhibition Assay
This protocol is adapted from commercially available CETP activity assay kits and can be used to determine the direct inhibitory effect of this compound on CETP activity.
Materials:
-
This compound
-
Recombinant human CETP
-
Donor particle (e.g., fluorescently self-quenched neutral lipid)
-
Acceptor particle (e.g., liposomes)
-
CETP assay buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in CETP assay buffer to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Include a DMSO-only control.
-
Reaction setup: In a 96-well black microplate, add the following to each well:
-
CETP assay buffer
-
Recombinant human CETP
-
This compound dilution or vehicle control
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate reaction: Add the donor and acceptor particles to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the donor particle.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Caption: Workflow for the in vitro CETP inhibition assay.
Protocol 2: Macrophage Cholesterol Efflux Assay
This cell-based assay assesses the functional consequence of CETP inhibition by measuring the capacity of HDL to accept cholesterol from macrophage foam cells.
Materials:
-
THP-1 human monocytic cell line
-
PMA (Phorbol 12-myristate 13-acetate)
-
Acetylated LDL (acLDL)
-
[³H]-cholesterol
-
This compound
-
Human serum (as a source of CETP and lipoproteins)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Scintillation counter
Procedure:
-
Differentiate THP-1 monocytes: Plate THP-1 cells in a 24-well plate and differentiate them into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Label cells with [³H]-cholesterol: Wash the differentiated macrophages and incubate them with medium containing [³H]-cholesterol and acLDL (e.g., 50 µg/mL) for 24-48 hours to create foam cells.
-
Equilibrate cells: Wash the cells to remove excess [³H]-cholesterol and acLDL. Incubate the cells in serum-free medium for 18-24 hours to allow for equilibration of the cholesterol pools.
-
Treat with this compound: Prepare different concentrations of this compound in cell culture medium containing human serum (e.g., 10%). Replace the equilibration medium with the this compound-containing medium.
-
Cholesterol efflux: Incubate the cells for 4-6 hours to allow for cholesterol efflux to the HDL in the serum.
-
Collect samples: Collect the supernatant (containing the effluxed cholesterol) and lyse the cells in the wells with a suitable lysis buffer.
-
Measure radioactivity: Determine the amount of [³H]-cholesterol in the supernatant and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of cholesterol efflux as: (dpm in supernatant / (dpm in supernatant + dpm in cell lysate)) * 100. Compare the efflux in the presence of different concentrations of this compound to the vehicle control.
Caption: Workflow for the macrophage cholesterol efflux assay.
Conclusion
This compound is a valuable research tool for investigating the role of CETP in lipid metabolism. The provided application notes, including the recommended starting concentration range based on its close analog torcetrapib, detailed experimental protocols, and a clear signaling pathway diagram, offer a comprehensive guide for researchers. It is crucial to optimize the experimental conditions for each specific cell line and assay to obtain reliable and reproducible results.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. CETP inhibitors downregulate hepatic LDL receptor and PCSK9 expression in vitro and in vivo through a SREBP2 dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cholesteryl ester transfer protein by torcetrapib modestly increases macrophage cholesterol efflux to HDL - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of CP-532623 in Beagle Dogs
For Research Use Only
Introduction
CP-532623 is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP). As a highly lipophilic compound, this compound presents challenges in developing an oral formulation with adequate bioavailability for in vivo studies. These application notes provide a detailed protocol for a representative oral formulation of this compound and the subsequent pharmacokinetic evaluation in beagle dogs. The provided formulation is a self-emulsifying drug delivery system (SEDDS), a strategy well-suited for enhancing the oral absorption of poorly water-soluble compounds.
Compound Information
| Compound Name | This compound |
| Therapeutic Class | CETP Inhibitor |
| Chemical Properties | Highly lipophilic, poorly soluble in water |
| Mechanism of Action | This compound inhibits CETP, a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (e.g., VLDL and LDL). Inhibition of CETP leads to increased HDL-cholesterol levels and decreased LDL-cholesterol levels, a potentially beneficial therapeutic effect in the management of dyslipidemia. |
Formulation for Oral Administration in Beagle Dogs
A self-emulsifying drug delivery system (SEDDS) is employed to enhance the oral bioavailability of the lipophilic this compound. Upon gentle agitation with aqueous media in the gastrointestinal tract, this formulation forms a fine oil-in-water emulsion, which facilitates drug dissolution and absorption.
SEDDS Formulation Composition
| Component | Function | Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 10 |
| Capryol™ 90 | Oil Phase | 30 |
| Cremophor® EL | Surfactant | 40 |
| Transcutol® HP | Co-surfactant/Solubilizer | 20 |
Preparation of SEDDS Formulation
-
Accurately weigh this compound and place it in a sterile glass beaker.
-
Add Capryol™ 90 to the beaker and stir with a magnetic stirrer until the drug is completely dissolved. Gentle heating (not exceeding 40°C) may be applied to facilitate dissolution.
-
Add Cremophor® EL to the mixture and continue stirring until a homogenous solution is obtained.
-
Finally, add Transcutol® HP and stir until the formulation is clear and uniform.
-
The final SEDDS formulation should be stored in a tightly sealed container at room temperature, protected from light.
In Vivo Pharmacokinetic Study Protocol in Beagle Dogs
This protocol outlines a single-dose pharmacokinetic study of the this compound SEDDS formulation in beagle dogs.
Experimental Animals
-
Species: Beagle dog
-
Number of Animals: 6 (3 male, 3 female)
-
Age: 8-12 months
-
Weight: 8-12 kg
-
Health Status: Healthy, as determined by a veterinarian.
Study Design
A single-dose, open-label, non-randomized study will be conducted.
Dosing and Administration
-
Animals should be fasted overnight (for at least 12 hours) prior to dosing, with free access to water.
-
The this compound SEDDS formulation should be administered orally via gavage at a dose of 10 mg/kg.
-
The required volume of the formulation for each dog should be calculated based on its body weight.
-
Immediately following administration of the formulation, flush the gavage tube with 10 mL of water to ensure the complete dose is delivered.
-
Food should be provided 4 hours post-dosing.
Blood Sample Collection
Blood samples (approximately 2 mL) will be collected from the jugular or cephalic vein into tubes containing K2EDTA as an anticoagulant at the following time points:
-
Pre-dose (0 h)
-
0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose
Plasma Preparation and Storage
-
Immediately after collection, gently invert the blood collection tubes several times to ensure proper mixing with the anticoagulant.
-
Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma into appropriately labeled cryovials.
-
Store the plasma samples at -80°C until analysis.
Bioanalytical Method
Plasma concentrations of this compound will be determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Hypothetical Pharmacokinetic Data
The following table summarizes the hypothetical pharmacokinetic parameters of this compound in beagle dogs following a single oral administration of the 10 mg/kg SEDDS formulation.
| Parameter | Unit | Mean ± SD (n=6) |
| Cmax | ng/mL | 1525 ± 350 |
| Tmax | h | 2.0 ± 0.5 |
| AUC(0-t) | ng·h/mL | 9870 ± 1850 |
| AUC(0-inf) | ng·h/mL | 10500 ± 2100 |
| t1/2 | h | 6.5 ± 1.2 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the in vivo pharmacokinetic study.
Caption: Mechanism of Action of this compound
Caption: In Vivo Pharmacokinetic Study Workflow
Methodology for Studying CP-532623 in Animal Models of Dyslipidemia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-532623 is a potent inhibitor of the cholesteryl ester transfer protein (CETP), a key enzyme in lipid metabolism. CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[1][2] Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol (HDL-C) levels and lowering LDL cholesterol (LDL-C), thereby potentially reducing the risk of atherosclerotic cardiovascular disease.[3] These application notes provide detailed methodologies for the preclinical evaluation of this compound in established animal models of dyslipidemia.
Animal Models of Dyslipidemia
The selection of an appropriate animal model is critical for studying dyslipidemia and the effects of therapeutic agents.[4] Commonly used models include mice, rats, and rabbits.[4][5] Given that standard laboratory mice and rats lack natural CETP activity, transgenic models expressing human CETP are often preferred for studying CETP inhibitors.[6][7] However, chemically-induced and diet-induced models in various species are also valuable for assessing broader effects on lipid profiles.
Diet-Induced Dyslipidemia Models
A common and straightforward method to induce dyslipidemia is through a high-fat diet (HFD) or a high-cholesterol diet (HCD).[8] These diets typically lead to elevated levels of total cholesterol (TC), triglycerides (TG), and LDL-C.[9]
Table 1: Example Compositions of High-Fat/High-Cholesterol Diets for Rodents
| Component | Percentage (%) in Diet | Reference |
| High-Fat Diet (HFD) | ||
| Standard Chow | 40% | [9] |
| Lard/Animal Fat | 30% | [5] |
| Sucrose/Fructose | 20% | [6] |
| Casein | 10% | [10] |
| High-Cholesterol Diet (HCD) | ||
| Standard Chow | ~75% | [7] |
| Cholesterol | 1-2% | [7] |
| Cholic Acid | 0.5% | [7] |
| Peanut/Coconut Oil | 10-15% | [5] |
Chemically-Induced Dyslipidemia Models
Chemical agents can be used to rapidly induce a state of dyslipidemia.
-
Poloxamer 407 (P-407): A non-ionic surfactant that, when administered to mice, produces a dose-controlled hyperlipidemia.[11][12]
-
Triton WR-1339: This agent also induces acute hyperlipidemia by inhibiting lipoprotein lipase.
Experimental Protocols
Protocol 1: Induction of Dyslipidemia in Rodents (High-Fat Diet)
-
Animal Selection: Select male Sprague-Dawley rats or C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize the animals for at least one week under standard laboratory conditions (22±2°C, 12-hour light/dark cycle) with free access to standard chow and water.
-
Dietary Induction:
-
Divide the animals into a control group (fed standard chow) and an experimental group (fed a high-fat diet).
-
Maintain the respective diets for a period of 4-8 weeks to establish a dyslipidemic phenotype.
-
-
Monitoring: Monitor body weight and food consumption weekly.
-
Confirmation of Dyslipidemia: At the end of the induction period, collect blood samples for baseline lipid profile analysis (TC, TG, HDL-C, LDL-C).
Protocol 2: Evaluation of this compound in a Diet-Induced Dyslipidemia Model
-
Animal Groups: Following the induction of dyslipidemia, divide the experimental animals into the following groups:
-
Vehicle Control (dyslipidemic animals receiving the vehicle used to dissolve this compound)
-
This compound Treatment Group(s) (dyslipidemic animals receiving one or more doses of this compound)
-
Positive Control (optional; e.g., a known lipid-lowering agent like a statin)
-
-
Drug Administration:
-
Prepare a formulation of this compound suitable for oral gavage (e.g., in a lipid-based formulation to enhance absorption).[13]
-
Administer this compound or vehicle daily for a period of 4-12 weeks. The dosage will need to be determined based on preliminary dose-ranging studies.
-
-
Sample Collection:
-
Collect blood samples at regular intervals (e.g., weekly or bi-weekly) via tail vein or retro-orbital sinus for lipid profile analysis.
-
At the end of the study, collect terminal blood samples via cardiac puncture and harvest tissues (e.g., liver, aorta) for further analysis.
-
-
Biochemical Analysis:
-
Isolate plasma or serum from blood samples.
-
Measure TC, TG, HDL-C, and LDL-C levels using commercially available enzymatic kits.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups with the vehicle control.
Data Presentation
The following tables present hypothetical quantitative data based on the expected effects of a CETP inhibitor like this compound in a rodent model of dyslipidemia, and published data from a study in cynomolgus monkeys.
Table 2: Hypothetical Effect of this compound on Plasma Lipid Profile in a Rat Model of Diet-Induced Dyslipidemia
| Group | Dose (mg/kg/day) | TC (mg/dL) | TG (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |
| Normal Control | - | 80 ± 5 | 100 ± 10 | 45 ± 4 | 25 ± 3 |
| Vehicle Control | - | 150 ± 12 | 250 ± 20 | 30 ± 3 | 90 ± 8 |
| This compound | 10 | 120 ± 10 | 200 ± 15 | 55 ± 5 | 60 ± 6 |
| This compound | 30 | 100 ± 8 | 180 ± 12 | 70 ± 6 | 40 ± 4 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 3: Reported Effects of this compound and Torcetrapib in Cynomolgus Monkeys [8]
| Treatment | Dose | HDL-C (% change from baseline) |
| Torcetrapib | 30 mg/kg | ~100% |
| This compound | 3 mg/kg | ~150% |
| This compound | 10 mg/kg | ~200% |
Signaling Pathways and Experimental Workflows
Signaling Pathway of CETP Inhibition
The primary mechanism of action of this compound is the inhibition of CETP, which alters the flux of cholesteryl esters and triglycerides between lipoproteins. This leads to an increase in HDL-C and a decrease in LDL-C.
References
- 1. CETP inhibitor - Wikipedia [en.wikipedia.org]
- 2. bjcardio.co.uk [bjcardio.co.uk]
- 3. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in experimental dyslipidemia and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of CP-532,623 and torcetrapib, cholesteryl ester transfer protein inhibitors, on arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dyslipidemia in rat fed with high-fat diet is not associated with PCSK9-LDL-receptor pathway but ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of phenotype, sex, and diet on plasma lipids in LA/N-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P-407-induced Mouse Model of Dose-controlled Hyperlipidemia and Atherosclerosis: 25 Years Later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring CETP Activity Following CP-532623 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl Ester Transfer Protein (CETP) is a critical plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). This activity plays a significant role in cholesterol metabolism, and inhibition of CETP has been a key therapeutic target for increasing HDL cholesterol levels and potentially reducing the risk of cardiovascular disease. CP-532623 is a potent inhibitor of CETP, and accurate measurement of its effect on CETP activity is essential for its preclinical and clinical development.
These application notes provide detailed protocols for measuring CETP activity in biological samples, with a specific focus on assessing the inhibitory action of this compound. The methodologies described are based on widely used fluorometric techniques.
Signaling Pathway of CETP-Mediated Lipid Transfer
The following diagram illustrates the role of CETP in lipid metabolism and the point of intervention for inhibitors like this compound.
Data Presentation: CETP Inhibition by this compound and its Analog
| Compound | Target | Assay Type | IC50 | Reference |
| CP-532,623 | CETP | In vivo (human) | Similar maximal inhibition at high and low doses | [1] |
| Torcetrapib (CP-529,414) | CETP | Radiometric (human plasma) | 37 nM | [2] |
Experimental Protocols
Fluorometric CETP Activity Assay
This protocol is adapted from commercially available CETP activity assay kits and is suitable for measuring CETP activity in plasma or serum samples and for determining the inhibitory activity of compounds like this compound.
Principle:
The assay utilizes a donor particle containing a self-quenched fluorescent substrate (e.g., a fluorescently labeled cholesteryl ester). In the presence of active CETP, this fluorescent substrate is transferred to an acceptor particle. The dequenching of the fluorophore upon transfer results in a measurable increase in fluorescence intensity, which is directly proportional to the CETP activity.
Materials:
-
CETP Donor Particles (containing a self-quenched fluorescent substrate)
-
CETP Acceptor Particles
-
CETP Assay Buffer
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Microplate reader with fluorescence capabilities (Excitation/Emission wavelengths specific to the chosen fluorophore, typically around 485/528 nm)
-
96-well black, clear-bottom microplates
-
Incubator set to 37°C
-
Plasma or serum samples
-
Positive Control (e.g., purified active CETP or pooled human plasma)
-
Negative Control (e.g., heat-inactivated plasma or buffer only)
Experimental Workflow Diagram:
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. The CETP Assay Buffer should be brought to room temperature before use.
-
This compound Dilution Series: Prepare a serial dilution of this compound in the assay buffer to achieve a range of desired final concentrations for IC50 determination. Remember to include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor wells.
-
Assay Plate Setup:
-
Sample Wells: Add the plasma or serum sample to the designated wells.
-
Positive Control Well: Add the active CETP source.
-
Negative Control Well: Add assay buffer or heat-inactivated plasma.
-
Inhibitor Wells: To the sample wells, add the different concentrations of this compound.
-
Vehicle Control Well: To a sample well, add the vehicle used to dissolve this compound.
-
-
Pre-incubation with Inhibitor: Add the prepared this compound dilutions or vehicle to the appropriate wells containing the plasma/serum samples. Mix gently and pre-incubate the plate at 37°C for approximately 15-30 minutes to allow the inhibitor to interact with CETP.
-
Initiate the Reaction: Add the CETP Donor and Acceptor Particles to all wells. The final volume in each well should be consistent.
-
Incubation: Incubate the plate at 37°C for a period ranging from 1 to 3 hours, protected from light. The optimal incubation time may need to be determined empirically based on the activity of the CETP source.
-
Fluorescence Measurement:
-
Kinetic Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) over the incubation period.
-
Endpoint Measurement: Measure the fluorescence intensity at the end of the incubation period.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the negative control from all other readings.
-
Calculate the rate of CETP activity for the kinetic assay by determining the slope of the linear portion of the fluorescence versus time curve.
-
For endpoint assays, use the final fluorescence values.
-
Calculate the percentage of CETP inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Activity with Inhibitor / Activity of Vehicle Control)] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Logical Relationship Diagram for Data Interpretation
Conclusion
The provided protocols and guidelines offer a comprehensive framework for the accurate measurement of CETP activity and the robust evaluation of its inhibition by this compound. Adherence to these methodologies will enable researchers to generate reliable and reproducible data, which is crucial for advancing the understanding and development of CETP inhibitors as potential therapeutics for cardiovascular diseases.
References
Application Notes and Protocols for Assessing the Impact of CP-532623 on Lipoprotein Profiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-532623 is a potent inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key plasma protein involved in the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). By inhibiting CETP, this compound is expected to increase HDL cholesterol (HDL-C) levels and decrease LDL cholesterol (LDL-C) levels, a lipoprotein profile potentially associated with a reduced risk of atherosclerotic cardiovascular disease.
These application notes provide detailed protocols for preclinical and clinical assessment of the effects of this compound on lipoprotein profiles. The protocols are designed to enable researchers to generate robust and reproducible data to evaluate the efficacy and mechanism of action of this compound.
Preclinical Assessment Protocol: Golden Syrian Hamster Model
The golden Syrian hamster is a suitable animal model for studying CETP inhibitors as it naturally expresses CETP and has a lipoprotein profile that is more comparable to humans than that of mice or rats.
Objective: To evaluate the dose-dependent effects of this compound on the lipoprotein profile of hyperlipidemic hamsters.
Experimental Workflow
Materials and Methods
-
Animals: Male Golden Syrian hamsters, 8-10 weeks old.
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity), with ad libitum access to food and water.
-
Diet: A high-fat, high-cholesterol diet (e.g., 20% fat, 0.5% cholesterol) to induce a human-like hyperlipidemia.
-
Test Compound: this compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
Experimental Protocol
-
Acclimatization and Diet Induction:
-
Acclimatize hamsters to the facility for at least one week on a standard chow diet.
-
Switch to the high-fat, high-cholesterol diet for two weeks to induce hyperlipidemia.
-
Collect a baseline blood sample after the diet induction period.
-
-
Randomization and Dosing:
-
Randomize hamsters into treatment groups (n=8-10 per group) based on baseline total cholesterol levels.
-
Treatment groups:
-
Vehicle control
-
This compound (e.g., 3, 10, and 30 mg/kg/day)
-
-
Administer the assigned treatment daily via oral gavage for 4 weeks.
-
-
Sample Collection:
-
Collect blood samples weekly via the tail vein for interim analysis.
-
At the end of the treatment period, perform a terminal blood collection via cardiac puncture under anesthesia.
-
Harvest liver and aorta for further analysis.
-
-
Lipoprotein Analysis:
-
Separate plasma by centrifugation.
-
Measure total cholesterol, triglycerides, HDL-C, and LDL-C using enzymatic colorimetric assays.
-
Perform detailed lipoprotein subfraction analysis using High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis.
-
Data Presentation
| Parameter | Vehicle Control | This compound (3 mg/kg) | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Total Cholesterol (mg/dL) | ||||
| Triglycerides (mg/dL) | ||||
| HDL-C (mg/dL) | ||||
| LDL-C (mg/dL) | ||||
| VLDL-C (mg/dL) | ||||
| Large HDL (% of total HDL) | ||||
| Small, Dense LDL (% of total LDL) |
Clinical Trial Protocol Outline
Objective: To assess the efficacy, safety, and tolerability of this compound on the lipoprotein profile of patients with primary hypercholesterolemia.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
Clinical Trial Workflow
Inclusion Criteria:
-
Adults (18-75 years) with primary hypercholesterolemia.
-
Fasting LDL-C ≥ 130 mg/dL and < 220 mg/dL.
-
Triglycerides < 400 mg/dL.
-
Stable diet for at least 4 weeks prior to screening.
Exclusion Criteria:
-
Use of lipid-lowering medications within 6 weeks of screening.
-
History of significant cardiovascular events.
-
Uncontrolled hypertension.
-
Significant hepatic or renal impairment.
Treatment Arms:
-
Placebo
-
This compound (e.g., 50, 150, 300 mg once daily)
Study Endpoints:
-
Primary Efficacy Endpoint: Percent change in LDL-C from baseline to week 12.
-
Secondary Efficacy Endpoints:
-
Percent change in HDL-C, non-HDL-C, total cholesterol, triglycerides, apolipoprotein B (ApoB), and apolipoprotein A-I (ApoA-I).
-
Change in lipoprotein subfraction profiles.
-
-
Safety Endpoints: Incidence of adverse events, changes in clinical laboratory parameters, vital signs, and electrocardiograms.
Data Presentation
| Parameter (% Change from Baseline) | Placebo | This compound (50 mg) | This compound (150 mg) | This compound (300 mg) |
| LDL-C | ||||
| HDL-C | ||||
| Non-HDL-C | ||||
| Total Cholesterol | ||||
| Triglycerides | ||||
| Apolipoprotein B (ApoB) | ||||
| Apolipoprotein A-I (ApoA-I) |
CETP Signaling Pathway
Disclaimer
These protocols are intended as a general guide. Specific experimental details may need to be optimized based on laboratory conditions and research objectives. All animal studies should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Clinical trials must be conducted under the principles of Good Clinical Practice (GCP) and with appropriate regulatory and ethical oversight.
Application of CP-532623 in Lipid-Lowering Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-532623 is a potent inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key plasma protein involved in reverse cholesterol transport. By blocking CETP, this compound effectively raises levels of high-density lipoprotein cholesterol (HDL-C), a lipoprotein associated with anti-atherogenic properties, and can also modulate levels of low-density lipoprotein cholesterol (LDL-C). These characteristics position this compound and other CETP inhibitors as subjects of significant interest in the research and development of novel lipid-lowering therapies for the prevention and treatment of cardiovascular diseases.
This document provides detailed application notes and experimental protocols for the use of this compound in lipid-lowering research. It is important to note that while this compound has been investigated in nonclinical and clinical studies, it is a close structural analog of torcetrapib, another CETP inhibitor whose development was halted due to off-target adverse effects.[1] Research with this compound has also indicated similar off-target effects, specifically an increase in blood pressure and aldosterone levels.[1][2] Therefore, careful monitoring of these parameters is crucial in any investigation involving this compound.
Mechanism of Action: CETP Inhibition
CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (ApoB)-containing lipoproteins (VLDL, IDL, and LDL) in exchange for triglycerides. This process ultimately leads to lower HDL-C levels and higher LDL-C levels. This compound binds to CETP, inhibiting this transfer and thereby remodeling lipoprotein profiles.
Off-Target Effects
A significant concern with this compound and its analog torcetrapib is the induction of off-target effects, namely an increase in blood pressure and aldosterone production.[1][2] This effect is believed to be independent of CETP inhibition and related to the chemical structure of the compound.[1]
Data Presentation
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables present data from a clinical study of its close structural analog, torcetrapib. This data is provided for representative purposes to illustrate the potential lipid-modifying effects of this class of CETP inhibitors. Disclaimer: This data is for torcetrapib and may not be directly extrapolated to this compound.
Table 1: Representative Lipid-Lowering Effects of a CETP Inhibitor (Torcetrapib) in a 14-Day Study
| Treatment Group | Dose | Change in HDL-C (%) | Change in LDL-C (%) | Change in Apolipoprotein A-I (%) | Change in Apolipoprotein B (%) |
| Placebo | - | - | - | - | - |
| Torcetrapib | 10 mg daily | +16 | - | - | - |
| Torcetrapib | 30 mg daily | +35 | -21 | - | - |
| Torcetrapib | 60 mg daily | +61 | -25 | - | - |
| Torcetrapib | 120 mg daily | +67 | -34 | - | - |
| Torcetrapib | 120 mg twice daily | +91 | -42 | +27 | -26 |
Data adapted from a study on torcetrapib for illustrative purposes.
Table 2: Representative Off-Target Effects of this compound and Torcetrapib
| Compound | Species | Effect on Blood Pressure | Effect on Aldosterone |
| This compound | Monkeys, Humans | Increased[1] | Increased[1] |
| Torcetrapib | Monkeys, Humans, Rats | Increased[1][3] | Increased[3] |
Experimental Protocols
The following are detailed, representative protocols for in vitro and in vivo evaluation of CETP inhibitors like this compound.
In Vitro CETP Activity Assay
This protocol describes a fluorometric assay to determine the CETP inhibitory activity of a compound.
Materials:
-
This compound
-
Recombinant human CETP
-
Fluorescent donor particles (e.g., containing a self-quenched BODIPY-labeled cholesteryl ester)
-
Acceptor particles (e.g., artificial liposomes or HDL)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and EDTA)
-
96-well black microplate
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in assay buffer to achieve the desired final concentrations.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Acceptor particles
-
This compound dilution or vehicle control
-
CETP enzyme solution
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorescent donor particles to all wells.
-
Immediately place the plate in a fluorescence reader pre-warmed to 37°C.
-
Measure the increase in fluorescence intensity (e.g., excitation at 485 nm, emission at 528 nm) over time (e.g., every 5 minutes for 1-2 hours).
-
Calculate the initial rate of the reaction for each concentration of this compound.
-
Plot the percentage of CETP inhibition against the logarithm of the this compound concentration to determine the IC50 value.
In Vivo Efficacy Study in a Hamster Model
This protocol outlines a representative in vivo study to assess the lipid-lowering efficacy and potential off-target effects of this compound in a hamster model. Hamsters are often used as they possess endogenous CETP activity.
Materials and Animals:
-
Male Syrian golden hamsters (8-10 weeks old)
-
Standard chow and high-fat/high-cholesterol diet
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., retro-orbital or saphenous vein)
-
Equipment for blood pressure measurement (e.g., tail-cuff plethysmography)
-
ELISA kits for lipid and aldosterone quantification
Procedure:
-
Acclimation and Diet Induction:
-
Acclimate hamsters for one week on a standard chow diet.
-
Switch to a high-fat/high-cholesterol diet for two weeks to induce a stable hypercholesterolemic state.
-
-
Baseline Measurements:
-
At the end of the diet induction period (Day 0), collect baseline blood samples after an overnight fast for lipid profiling (Total Cholesterol, HDL-C, LDL-C, Triglycerides).
-
Measure and record baseline systolic blood pressure.
-
-
Randomization and Treatment:
-
Randomly assign animals to treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound).
-
Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 4 weeks).
-
-
Monitoring:
-
Monitor body weight and food consumption weekly.
-
Measure blood pressure weekly at the same time of day to assess any pressor effects.
-
-
Final Sample Collection and Analysis:
-
At the end of the treatment period, collect final blood samples after an overnight fast.
-
Analyze plasma for lipid profiles and aldosterone concentrations.
-
Euthanize animals and harvest tissues such as the liver and aorta for histological analysis (e.g., lipid accumulation, atherosclerotic lesion assessment).
-
-
Data Analysis:
-
Statistically compare the changes in lipid parameters, blood pressure, and aldosterone levels between the treatment and control groups.
-
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential and physiological consequences of CETP inhibition. Its ability to significantly modulate HDL-C and LDL-C levels provides a powerful means to study the role of these lipoproteins in cardiovascular disease models. However, researchers must remain vigilant of the well-documented off-target effects on blood pressure and aldosterone, which necessitate careful experimental design and comprehensive monitoring. The protocols and data presented herein provide a framework for the application of this compound in lipid-lowering research, enabling further exploration of this intriguing therapeutic target.
References
Application Notes and Protocols for CP-532623 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of stock solutions of CP-532623, a highly lipophilic cholesteryl ester transfer protein (CETP) inhibitor. Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for calculating the required mass of the compound to achieve a desired molar concentration in the stock solution.
| Property | Value |
| Molecular Formula | C₂₇H₂₇F₉N₂O₃ |
| Molecular Weight | 626.5 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | -20°C |
Solubility Data
This compound is a highly lipophilic compound and, as such, has poor solubility in aqueous solutions. Organic solvents are required to dissolve the compound effectively. The following table summarizes the approximate solubility in common laboratory solvents. It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
| Solvent | Approximate Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL |
| Ethanol | ≥ 10 mg/mL |
| Water | Insoluble |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure:
-
Safety Precautions: Before handling this compound, consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and safety precautions. Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.
-
Calculate the Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound required using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution:
Mass (mg) = 10 mM x 0.001 L x 626.5 g/mol = 6.265 mg
-
Weigh the Compound: Carefully weigh out the calculated mass of this compound powder using a calibrated analytical balance. Transfer the powder to a sterile microcentrifuge tube or an amber glass vial.
-
Dissolve in DMSO: Add the desired volume of DMSO to the tube or vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Tightly cap the tube or vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the 10 mM this compound stock solution at -20°C in a tightly sealed container to prevent absorption of moisture. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions
For cell-based assays or other experiments requiring aqueous buffers, the DMSO stock solution must be diluted to the final working concentration. It is crucial to ensure that the final concentration of DMSO in the experimental medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Protocol for Preparing a Working Solution:
-
Perform serial dilutions of the 10 mM DMSO stock solution in the appropriate cell culture medium or experimental buffer to achieve the desired final concentration of this compound.
-
Add the diluted this compound solution to the experimental system and mix gently.
-
Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the test samples.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: A flowchart outlining the key steps for preparing this compound stock solutions.
Application Notes and Protocols for the Quantification of CP-532623 in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-532623 is a potent inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key player in reverse cholesterol transport. By inhibiting CETP, this compound modulates lipoprotein profiles, leading to an increase in high-density lipoprotein (HDL) cholesterol and a decrease in low-density lipoprotein (LDL) cholesterol. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-response assessments, and overall drug development.
These application notes provide detailed protocols for the quantification of this compound in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are based on established analytical techniques for other CETP inhibitors, such as torcetrapib and anacetrapib, and are adaptable for this compound.
Signaling Pathway of CETP Inhibition
Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters (CE) from HDL to apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and LDL, in exchange for triglycerides (TG). This process is a critical part of the reverse cholesterol transport pathway, where excess cholesterol from peripheral tissues is returned to the liver for excretion.
This compound inhibits this transfer, leading to an accumulation of cholesterol in HDL particles (raising HDL-C levels) and a reduction of cholesterol in LDL particles (lowering LDL-C levels). This modulation of lipoprotein profiles is the primary mechanism through which CETP inhibitors exert their therapeutic effects.
Figure 1. Mechanism of CETP Inhibition by this compound.
Experimental Protocols
Two primary methods are presented for the quantification of this compound in plasma: a robust HPLC-UV method suitable for routine analysis and a highly sensitive and specific LC-MS/MS method for studies requiring lower limits of quantification.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from established protocols for similar small molecule inhibitors and is suitable for the analysis of this compound in the ng/mL to µg/mL range.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.
Figure 2. HPLC-UV Sample Preparation Workflow.
Protocol:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an HPLC vial for analysis.
2. HPLC-UV Operating Conditions
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 254 nm (or wavelength of maximum absorbance for this compound) |
| Run Time | 10 minutes |
3. Method Validation Parameters (Representative Data)
The following table summarizes typical validation parameters for an HPLC-UV method for a small molecule in plasma.
| Parameter | Specification |
| Linearity (r²) | ≥ 0.995 |
| Range | 10 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for pharmacokinetic studies where low concentrations of this compound are expected.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to protein precipitation, which can be beneficial for sensitive MS detection.
Troubleshooting & Optimization
how to prevent CP-532623 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of the CETP inhibitor CP-532623 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and highly lipophilic (fat-soluble) inhibitor of the Cholesteryl Ester Transfer Protein (CETP). It is a close structural analog of Torcetrapib.[1] In research, it is utilized to study the role of CETP in lipid metabolism and its potential as a therapeutic target for cardiovascular diseases by raising high-density lipoprotein (HDL) cholesterol levels.[1]
Q2: Why does this compound precipitate in my cell culture media?
The precipitation of this compound is primarily due to its highly lipophilic nature and consequently low aqueous solubility. When a concentrated stock solution of this compound, typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is introduced into the aqueous environment of cell culture media, a phenomenon known as "solvent shock" can occur. This rapid change in solvent polarity causes the compound to crash out of solution and form a precipitate. Other contributing factors can include high final concentrations of the compound, interactions with media components such as salts and proteins, and fluctuations in temperature and pH.
Q3: What are the consequences of this compound precipitation in my experiments?
Precipitation of this compound can lead to several experimental issues, including:
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Inaccurate Dosing: The actual concentration of the soluble, active compound will be lower than intended, leading to unreliable and difficult-to-interpret results.
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Cellular Toxicity: The solid particles of the precipitate may have cytotoxic effects on cells that are independent of the pharmacological activity of this compound.
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Assay Interference: Precipitates can interfere with various assays, particularly those that are imaging-based or measure absorbance or fluorescence.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxic effects, although some robust cell lines may tolerate up to 1%.[2][3][4][5][6] However, primary cells and more sensitive cell lines may be affected by concentrations as low as 0.1%.[2][4] It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in all experiments to account for any solvent effects.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Problem 1: Immediate Precipitation Upon Addition to Media
Cause: This is a classic sign of "solvent shock," where the rapid dilution of the DMSO stock into the aqueous media causes the hydrophobic compound to precipitate.
Solutions:
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Optimize the Dilution Method:
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Pre-warm the media: Ensure your cell culture media is pre-warmed to 37°C before adding the compound.[7]
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, create an intermediate dilution. Add the stock solution to a smaller volume of media first, mix gently, and then add this to the final volume.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling the tube. This facilitates rapid and even dispersion.
-
-
Reduce the Final Concentration: The desired concentration of this compound may exceed its solubility limit in the final media formulation. Perform a dose-response experiment to identify the highest concentration that remains in solution and still elicits the desired biological effect.
-
Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in the media can aid in solubilizing hydrophobic compounds like this compound, as serum proteins can bind to and help keep the compound in solution.[7]
Problem 2: Precipitation Occurs Over Time in the Incubator
Cause: This could indicate that the compound's concentration is at the edge of its solubility limit under the culture conditions, or the compound may be unstable in the media over time.
Solutions:
-
Check for Media Evaporation: Ensure proper humidification in your incubator to prevent the media from concentrating over time, which can lead to the compound precipitating out.
-
Verify Media pH: Confirm that the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4). pH shifts can alter the charge of a compound and affect its solubility.
-
Prepare Fresh Working Solutions: If stability is a concern, prepare fresh working solutions of this compound in media immediately before each experiment.
Data Presentation
Table 1: Recommended Maximum DMSO Concentrations in Cell Culture
| Cell Type Sensitivity | Recommended Maximum DMSO Concentration | Notes |
| High (e.g., Primary Cells) | ≤ 0.1% | May require optimization for each cell type.[2][4] |
| Medium (Most cell lines) | ≤ 0.5% | Generally considered safe for a wide range of cell lines.[2][3][5] |
| Low (Robust cell lines) | ≤ 1.0% | May still have subtle effects; thorough validation is required.[3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Aiding Solubilization: To ensure complete dissolution, gently warm the tube to 37°C and sonicate for 10-15 minutes. Visually inspect the solution to confirm that no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Pre-warm Media: Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
Intermediate Dilution (Optional but Recommended):
-
In a sterile conical tube, add a small volume of the pre-warmed media (e.g., 1 mL).
-
Add the required volume of the this compound stock solution to this small volume of media.
-
Gently vortex or pipette up and down to mix.
-
-
Final Dilution:
-
Add the intermediate dilution (or the stock solution directly if not performing an intermediate step) dropwise to the final volume of pre-warmed media while gently swirling or vortexing.
-
Ensure the final DMSO concentration remains within the tolerated limits for your cell line (see Table 1).
-
-
Final Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing CP-532623 Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the solubility of CP-532623 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly lipophilic inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[1] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density (VLDL) and low-density (LDL) lipoproteins in exchange for triglycerides. By inhibiting CETP, this compound effectively raises HDL cholesterol levels and reduces LDL cholesterol levels, which is a therapeutic target for preventing atherosclerosis and other cardiovascular diseases.
Q2: What are the main challenges when working with this compound in in vitro assays?
The primary challenge with this compound is its high lipophilicity and consequently, its low aqueous solubility. This can lead to precipitation of the compound in aqueous cell culture media, resulting in inaccurate and unreliable experimental results. Careful selection of solvents and proper preparation of stock and working solutions are crucial for successful in vitro studies.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Q4: How can I improve the dissolution of this compound in DMSO?
To enhance the solubility of this compound in DMSO, it is recommended to gently warm the solution to 37°C and use an ultrasonic bath for a short period. This can help to break down any powder aggregates and facilitate complete dissolution.
Q5: What is the maximum recommended concentration of DMSO in my final cell culture medium?
The final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity and off-target effects. It is essential to perform a vehicle control experiment to assess the impact of the DMSO concentration on your specific cell type and assay.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in in vitro experiments.
Issue 1: Precipitation of this compound upon dilution in aqueous media.
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Cause A: Poor initial dissolution in DMSO.
-
Solution: Ensure that this compound is fully dissolved in DMSO before further dilution. Visually inspect the stock solution for any particulate matter. If necessary, use gentle warming (37°C) and sonication to aid dissolution.
-
-
Cause B: Exceeding the aqueous solubility limit.
-
Solution: this compound is poorly soluble in water. When diluting the DMSO stock solution into your aqueous assay buffer or cell culture medium, the final concentration of this compound may exceed its solubility limit, leading to precipitation. To mitigate this, consider the following:
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Serial Dilutions: Perform serial dilutions of the DMSO stock in the aqueous medium. This gradual decrease in solvent concentration can help to keep the compound in solution.
-
Use of a Carrier Protein: For some applications, the inclusion of a carrier protein like bovine serum albumin (BSA) in the assay buffer can help to solubilize lipophilic compounds and prevent their precipitation.
-
Lower Final Concentration: If precipitation persists, it may be necessary to work with a lower final concentration of this compound.
-
-
Issue 2: Inconsistent or non-reproducible experimental results.
-
Cause A: Inaccurate concentration of the stock solution.
-
Solution: Verify the concentration of your this compound stock solution. If possible, use a spectrophotometric method or other analytical technique to confirm the concentration. Prepare fresh stock solutions regularly and store them appropriately to prevent degradation.
-
-
Cause B: Precipitation in the working solution.
-
Solution: As mentioned above, precipitation can lead to a lower effective concentration of the compound in your assay. Prepare working solutions fresh for each experiment and visually inspect for any signs of precipitation before adding to your cells or assay system.
-
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | Quantitative data not publicly available. Gentle warming and sonication can aid dissolution. |
| Ethanol | Sparingly Soluble | Not the recommended primary solvent for stock solutions due to lower solvating power for this compound compared to DMSO. |
| Water | Poorly Soluble | This compound is highly lipophilic and has very low aqueous solubility. |
Note: The information in this table is based on qualitative descriptions from available literature. Researchers should perform their own solubility tests to determine the optimal concentration range for their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 598.5 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
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Ultrasonic bath
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 5.985 mg of this compound powder.
-
Dissolution: Aseptically transfer the weighed powder into a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.
-
Vortex: Vortex the tube for 1-2 minutes to facilitate initial mixing.
-
Warming and Sonication (if necessary): If the powder is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes. Following warming, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium or assay buffer
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To minimize precipitation, it is recommended to perform an intermediate dilution. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in pre-warmed medium (e.g., 2 µL of stock into 198 µL of medium). Mix well by gentle pipetting.
-
Final Dilution: Further dilute the intermediate solution to your desired final concentration. For example, to achieve a 1 µM final concentration, dilute the 100 µM intermediate solution 1:100 in your cell culture plate or assay tube.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as your highest this compound concentration.
Mandatory Visualization
Caption: Signaling pathway of CETP inhibition by this compound.
Caption: Experimental workflow for using this compound in in vitro assays.
References
Technical Support Center: Troubleshooting Inconsistent Results in Aurora Kinase Inhibitor Experiments
A Note on CP-532623: Initial searches indicate that this compound is a potent inhibitor of the Cholesteryl Ester Transfer Protein (CETP) and is primarily investigated for its role in elevating high-density lipoprotein cholesterol. Currently, there is no widely available scientific literature identifying this compound as an Aurora kinase inhibitor. Therefore, this guide will focus on troubleshooting experiments with a well-characterized and widely used Aurora kinase inhibitor, Alisertib (MLN8237) , to address the core challenges researchers face in this area.
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results in experiments involving Aurora kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: My Aurora kinase inhibitor shows variable IC50 values across different cancer cell lines. What could be the reason?
A1: IC50 values can vary significantly due to several factors:
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Cell Line-Specific Expression Levels: The expression levels of Aurora kinase A (AURKA) and Aurora kinase B (AURKB) can differ between cell lines, influencing inhibitor potency.
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p53 Status: The tumor suppressor p53 status of a cell line can affect the cellular response to Aurora kinase inhibition.
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MDR1 Expression: Overexpression of the multidrug resistance protein 1 (MDR1) can lead to efflux of the inhibitor, reducing its intracellular concentration and apparent potency.
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Off-Target Effects: The inhibitor might have different off-target effects in various cell lines, contributing to differential cytotoxicity.
Q2: I am observing a discrepancy between the in vitro kinase assay results and the cellular assay results for my Aurora kinase inhibitor. Why is this happening?
A2: This is a common issue. Discrepancies can arise from:
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Cellular Permeability: The inhibitor may have poor cell membrane permeability, leading to lower effective intracellular concentrations compared to the in vitro assay.
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Efflux Pumps: As mentioned, active efflux by pumps like MDR1 can reduce the intracellular concentration of the inhibitor.
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Metabolism: The inhibitor may be metabolized by the cells into less active or inactive forms.
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Protein Binding: Binding to intracellular proteins can reduce the free concentration of the inhibitor available to bind to Aurora kinases.
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ATP Concentration: The ATP concentration in cellular environments is much higher than that typically used in in vitro kinase assays. For ATP-competitive inhibitors, this can lead to a significant decrease in potency in cellular assays.
Q3: My negative control (vehicle-treated) cells are showing signs of mitotic arrest. What could be the cause?
A3: Mitotic arrest in negative controls can be caused by:
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Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic at higher concentrations, leading to cell cycle arrest. It is crucial to use the lowest effective concentration of the solvent and to include a vehicle-only control.
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Contamination: Contamination of the cell culture with bacteria, yeast, or mycoplasma can induce stress responses that may affect the cell cycle.
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Suboptimal Culture Conditions: Factors such as improper temperature, CO2 levels, or nutrient depletion can stress the cells and lead to cell cycle perturbations.
Troubleshooting Guides
Issue 1: High Variability in Western Blot Results for Phospho-Aurora Kinase
| Potential Cause | Troubleshooting Step |
| Cell Lysis and Protein Extraction | Ensure rapid cell lysis on ice with freshly prepared lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. |
| Antibody Quality | Validate the specificity of your primary antibody. Use a positive control (e.g., lysate from cells known to have high Aurora kinase activity) and a negative control (e.g., lysate from cells treated with a potent Aurora kinase inhibitor). |
| Loading and Transfer | Normalize protein loading using a reliable housekeeping protein (e.g., GAPDH, β-actin). Ensure complete and even transfer of proteins to the membrane. |
| Synchronization of Cells | For cell cycle-dependent phosphorylation events, synchronize the cells to enrich for the mitotic population where Aurora kinase activity is highest. |
Issue 2: Inconsistent Cell Viability/Proliferation Assay Results
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
| Inhibitor Solubility and Stability | Ensure the inhibitor is fully dissolved in the solvent and stable in the culture medium for the duration of the experiment. Poor solubility can lead to precipitation and inconsistent dosing. |
| Edge Effects in Multi-well Plates | Minimize "edge effects" in 96-well plates by not using the outer wells or by filling them with sterile PBS to maintain humidity. |
| Assay Incubation Time | The timing of the viability assay is critical. Assess viability at multiple time points to capture the dynamic cellular response to the inhibitor. |
Quantitative Data Summary
The following table summarizes key quantitative data for Alisertib (MLN8237), a selective Aurora A kinase inhibitor.
| Parameter | Value | Context |
| IC50 (AURKA) | 1.2 nM | In vitro kinase assay |
| IC50 (AURKB) | >200-fold higher than AURKA | Demonstrates selectivity for AURKA over AURKB |
| Cellular Potency (GI50) | 20-200 nM | Varies across different cancer cell lines |
Experimental Protocols
Protocol 1: In Vitro Aurora Kinase Assay
-
Prepare Reagents:
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Aurora Kinase A (recombinant protein)
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Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
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Substrate (e.g., myelin basic protein or a specific peptide substrate)
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ATP (at a concentration close to the Km for the kinase)
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Alisertib (or test compound) serially diluted in DMSO
-
-
Assay Setup (384-well plate):
-
Add 1 µL of serially diluted Alisertib or DMSO (vehicle control) to the wells.
-
Add 10 µL of Aurora Kinase A solution to each well.
-
Incubate for 10 minutes at room temperature.
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Initiate the reaction by adding 10 µL of the ATP/substrate mixture.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
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Stop the reaction and detect kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.
-
-
Data Analysis:
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Calculate the percent inhibition for each concentration and determine the IC50 value using a dose-response curve.
-
Protocol 2: Cellular Proliferation Assay (Crystal Violet)
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Cell Seeding:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
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Treat the cells with a serial dilution of Alisertib or DMSO (vehicle control) for 72 hours.
-
-
Staining:
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Wash the cells with PBS.
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Fix the cells with 10% formalin for 15 minutes.
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Stain the cells with 0.5% crystal violet solution for 20 minutes.
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Wash the plate with water to remove excess stain and allow it to air dry.
-
-
Quantification:
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Solubilize the stain with 10% acetic acid.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
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Normalize the absorbance values to the vehicle-treated control and calculate the GI50 (concentration for 50% growth inhibition).
-
Visualizations
Caption: Simplified Aurora Kinase Signaling Pathway and the inhibitory action of Alisertib.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Technical Support Center: Investigating Off-Target Blood Pressure Effects of CP-532623
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of CP-532623 on blood pressure.
Frequently Asked Questions (FAQs)
Q1: What is the known off-target effect of this compound on blood pressure?
A1: this compound, a cholesteryl ester transfer protein (CETP) inhibitor, has been observed to cause a transient increase in arterial blood pressure in both non-clinical animal models (monkeys) and human subjects.[1] This pressor effect is considered "off-target" as it is independent of the compound's primary mechanism of CETP inhibition.
Q2: Is the blood pressure increase a class effect of all CETP inhibitors?
A2: The pressor effect is not considered a class-wide effect of all CETP inhibitors. It appears to be associated with the specific chemical structure (chemotype) of this compound and the related compound, torcetrapib.[1] Other CETP inhibitors with different chemical scaffolds have not demonstrated this adverse effect.
Q3: What is the proposed mechanism for the off-target pressor effect of this compound?
A3: The precise mechanism is not fully elucidated, but evidence suggests it is not directly mediated by the renin-angiotensin-aldosterone system (RAAS), although transient increases in aldosterone have been observed.[1] The current hypothesis points towards a direct effect on the adrenal glands, potentially leading to the release of a pressor agent. Studies on the related compound, torcetrapib, suggest that the blood pressure elevation is dependent on intact adrenal glands but may not be directly caused by aldosterone or cortisol.
Q4: How does the time course of the blood pressure effect relate to CETP inhibition?
Troubleshooting Guide for In Vivo Blood Pressure Studies
Researchers encountering variability or unexpected results in blood pressure measurements during in vivo studies with this compound should consider the following troubleshooting steps.
Data Presentation: Summary of Expected Off-Target Effects
While specific quantitative data from the primary clinical study by Blasi et al. (2009) is not publicly available in detail, the qualitative and dose-dependent nature of the blood pressure increase is consistently reported. Researchers should expect to see a dose-dependent increase in both systolic and diastolic blood pressure.
| Parameter | Expected Observation with this compound | Key Considerations |
| Systolic Blood Pressure | Dose-dependent increase | Effect is transient (returns to baseline within ~24 hours). |
| Diastolic Blood Pressure | Dose-dependent increase | Effect is transient (returns to baseline within ~24 hours). |
| Heart Rate | Variable, may show slight increase | Monitor for any significant chronotropic effects. |
| Plasma Aldosterone | Potential for transient increase | Not considered the direct mediator of the pressor effect.[1] |
| CETP Activity | Sustained inhibition (>48 hours) | Confirms on-target activity of the compound. |
Experimental Protocol & Troubleshooting Common Issues
Issue: High variability in blood pressure readings between animals.
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Possible Cause: Improper cuff size or placement (non-invasive methods), or surgical recovery and stress (telemetry).
-
Troubleshooting Steps:
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Cuff Size and Placement (Non-Invasive): Ensure the cuff width is approximately 40% of the limb circumference. The cuff should be placed on the same location for every measurement, typically the tail or a limb.
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Acclimatization: Allow animals to acclimate to the restraint and measurement procedure to minimize stress-induced hypertension.
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Surgical Recovery (Telemetry): Ensure a sufficient recovery period (typically at least one week) after surgical implantation of telemetry devices before starting baseline recordings.
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Baseline Stability: Establish a stable baseline blood pressure over several days before compound administration.
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Issue: No significant blood pressure change observed after this compound administration.
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Possible Cause: Incorrect dose, formulation issues, or insufficient statistical power.
-
Troubleshooting Steps:
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Dose Verification: Confirm the correct dose was administered. The pressor effect is dose-dependent.
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Formulation Analysis: Ensure the compound was properly formulated and solubilized to achieve the desired exposure.
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Pharmacokinetic Analysis: Measure plasma concentrations of this compound to confirm adequate exposure.
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Statistical Power: Ensure the study is adequately powered with a sufficient number of animals per group to detect a statistically significant change.
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Issue: Blood pressure increase is sustained beyond 24 hours.
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Possible Cause: This would be an unexpected finding based on published data and could indicate a different underlying mechanism or a potential issue with the experimental model.
-
Troubleshooting Steps:
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Verify Compound Identity and Purity: Ensure the test article is indeed this compound and is of high purity.
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Review Animal Health Status: Assess the overall health of the animals for any confounding factors.
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Consider a Different Mechanism: If the finding is reproducible, it may warrant further investigation into alternative or additional mechanisms of action.
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Key Experimental Protocols
In Vivo Blood Pressure Measurement in Non-Human Primates via Radiotelemetry
This is the gold standard for continuous and stress-free blood pressure monitoring.
Methodology:
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Surgical Implantation: Anesthetize the animal and surgically implant a telemetry transmitter with the catheter inserted into the femoral or carotid artery. The body of the transmitter is typically placed in a subcutaneous pocket on the flank or back.
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Recovery: Allow for a post-operative recovery period of at least 7-10 days. Administer appropriate analgesics and antibiotics as per veterinary guidance.
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Acclimatization and Baseline Recording: House the animals in their home cages equipped with telemetry receivers. Record baseline blood pressure, heart rate, and activity for at least 3 consecutive 24-hour periods to establish a stable diurnal rhythm.
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Dosing and Data Collection: Administer this compound at the desired dose(s). Continuously record cardiovascular parameters for at least 48 hours post-dose.
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Data Analysis: Analyze the data by calculating time-matched changes from baseline for each animal. Compare the changes in the treated groups to a vehicle-treated control group.
In Vitro Assessment of Vascular Function
To investigate the direct effects of this compound on blood vessels.
Methodology: Wire Myography
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Vessel Isolation: Isolate small arteries (e.g., mesenteric or coronary) from a suitable animal model (e.g., rat or monkey).
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Mounting: Mount small segments of the arteries on a wire myograph in a physiological salt solution, gassed with 95% O2 / 5% CO2 and maintained at 37°C.
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Equilibration and Viability Check: Allow the vessels to equilibrate and then test their viability by inducing contraction with a known vasoconstrictor (e.g., potassium chloride or phenylephrine) and relaxation with a vasodilator (e.g., acetylcholine).
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Compound Incubation: Incubate the vessel segments with increasing concentrations of this compound.
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Measurement of Vascular Tone: Record any changes in vascular tension to determine if the compound has direct vasoconstrictor or vasodilator effects.
Visualizations
Proposed Signaling Pathway for Off-Target Vascular Effects
The following diagram illustrates a potential signaling pathway for the off-target vascular effects of quinoline-class CETP inhibitors, which includes this compound. This pathway is based on findings from related compounds and suggests the involvement of reactive oxygen species (ROS) and the STAT3 signaling cascade.
Caption: Proposed signaling pathway for this compound-induced vasoconstriction.
Experimental Workflow for In Vivo Blood Pressure Study
This diagram outlines the key steps in conducting an in vivo study to assess the cardiovascular effects of this compound.
Caption: Workflow for a non-human primate telemetry study.
References
Technical Support Center: Managing CP-532623 Stability in Long-Term Experiments
For researchers, scientists, and drug development professionals utilizing CP-532623, maintaining its stability throughout long-term experiments is critical for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of this highly lipophilic CETP inhibitor.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of this compound in assays. | Degradation of the compound due to improper storage. | Store the solid compound at -20°C in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). For solutions, prepare fresh or use for a limited time. Avoid repeated freeze-thaw cycles. |
| Precipitation of the compound in aqueous buffers. | This compound is highly lipophilic. Ensure the final solvent concentration (e.g., DMSO) in your assay is low enough to maintain solubility but high enough to keep the compound in solution. Sonication may help to redissolve small precipitates. | |
| Adsorption to plasticware. | Use low-adhesion microplates and pipette tips. Glassware is a suitable alternative for storage and handling of solutions. | |
| Visible precipitate in the stock solution upon thawing. | The compound has come out of solution during freezing. | Gently warm the solution to 37°C and vortex or sonicate until the precipitate is fully dissolved before making dilutions. Visually inspect for complete dissolution. |
| Variability in results between different batches of experiments. | Inconsistent preparation of this compound working solutions. | Standardize the protocol for preparing working solutions. Ensure the stock solution is completely thawed and mixed before each use. Prepare fresh dilutions for each experiment. |
| Oxidation of the compound. | When preparing solutions, use solvents that have been purged with an inert gas. Store solutions in amber vials to protect from light. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
Solid this compound should be stored at -20°C in a desiccator to prevent moisture absorption. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to minimize oxidation.
2. How should I prepare stock solutions of this compound?
Due to its high lipophilicity, this compound is practically insoluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions. To prepare a stock solution:
-
Allow the solid this compound vial to equilibrate to room temperature before opening to avoid condensation.
-
Weigh the required amount of compound in a sterile environment.
-
Add the desired volume of high-purity DMSO to achieve the target concentration.
-
Vortex and/or sonicate the solution until the compound is completely dissolved.
3. What is the recommended storage for this compound stock solutions?
Stock solutions in DMSO should be aliquoted into small volumes in tightly sealed, amber glass vials or low-adhesion tubes and stored at -20°C. This minimizes the number of freeze-thaw cycles and protects the compound from light. It is advisable to use an aliquot only once.
4. How long can I store this compound stock solutions?
5. What precautions should I take when diluting this compound for my experiments?
When preparing working solutions in aqueous buffers (e.g., cell culture media), it is crucial to avoid precipitation.
-
The final concentration of DMSO in the aqueous solution should typically be kept below 0.5% (v/v), though this can be assay-dependent.
-
Add the this compound stock solution to the aqueous buffer while vortexing to ensure rapid and uniform dispersion.
-
Do not store dilute aqueous solutions of this compound as the compound is more susceptible to degradation and precipitation at lower concentrations in aqueous environments. Prepare these solutions fresh for each experiment.
6. Is this compound sensitive to light?
While specific photostability data is unavailable, many complex organic molecules are light-sensitive. It is recommended to protect this compound, both in solid form and in solution, from light by using amber vials or by covering containers with aluminum foil.
Experimental Workflow and Signaling Pathway
Experimental Workflow for In Vitro CETP Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of this compound on Cholesteryl Ester Transfer Protein (CETP) in an in vitro setting.
Technical Support Center: Improving the Bioavailability of CP-532623 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the oral bioavailability of the highly lipophilic CETP inhibitor, CP-532623, in animal studies. The following information is based on available preclinical research and general principles of formulating poorly water-soluble drugs.
I. This compound Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₇F₉N₂O₃ | [1] |
| Description | A close structural analog of Torcetrapib, it is a CETP inhibitor with highly lipophilic properties. | [1] |
| Solubility | Poor aqueous solubility. | [2] |
| Formulation Strategy | Lipid-based formulations (LBFs) are a promising strategy to enhance oral exposure. | [2] |
II. Troubleshooting Guide
This guide addresses common issues encountered when formulating this compound for in vivo studies and offers potential solutions.
Problem 1: Low and Variable Oral Bioavailability with Standard Formulations
-
Question: We are observing low and inconsistent plasma concentrations of this compound in our rodent/canine studies when using a simple suspension or powder formulation. What is the likely cause and how can we improve this?
-
Answer: Due to its high lipophilicity and poor aqueous solubility, the absorption of this compound is likely dissolution rate-limited. Standard suspension formulations are often insufficient to provide adequate solubilization in the gastrointestinal (GI) tract, leading to low and erratic absorption.
Recommended Solution: The use of lipid-based formulations, particularly Self-Emulsifying Drug Delivery Systems (SEDDS), has been shown to significantly enhance the oral exposure of this compound.[2] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the GI tract.[3][4][5] This increases the surface area for absorption and maintains the drug in a solubilized state.
Problem 2: Drug Precipitation from Lipid-Based Formulation During In Vitro Testing
-
Question: Our lipid-based formulation of this compound shows good initial drug solubilization, but the drug precipitates out during in vitro lipolysis testing. Will this formulation fail in vivo?
-
Answer: Not necessarily. While significant precipitation during in vitro lipolysis can be a cause for concern, some studies with highly lipophilic drugs like this compound have shown that good in vivo exposure can still be achieved even with some degree of precipitation observed in vitro. However, minimizing precipitation is generally desirable.
Troubleshooting Steps:
-
Optimize Surfactant/Co-surfactant Ratio: The choice and concentration of surfactants and co-surfactants are critical for maintaining drug solubilization within the colloidal phases formed during digestion. Experiment with different ratios of high and low HLB (Hydrophilic-Lipophilic Balance) surfactants.
-
Incorporate Polymeric Precipitation Inhibitors: The addition of polymers such as HPMC (hydroxypropyl methylcellulose) or PVP (polyvinylpyrrolidone) to the formulation can help maintain a supersaturated state of the drug in the gut, preventing or delaying precipitation.
-
Select Appropriate Lipid Phase: The solubility of this compound can vary in different lipid excipients. Screen a variety of long-chain and medium-chain triglycerides to find the one with the highest solubilizing capacity for this compound.
-
Problem 3: Difficulty in Selecting Appropriate Excipients for a SEDDS Formulation
-
Question: What is a systematic approach to selecting the right oils, surfactants, and co-surfactants for a this compound SEDDS formulation?
-
Answer: A stepwise approach is recommended for rational formulation development.[6][7]
Step-by-Step Excipient Selection Process:
-
Solubility Screening: Determine the saturation solubility of this compound in a range of individual oils, surfactants, and co-solvents.[6] Prioritize excipients that demonstrate the highest solubilizing capacity.
-
Construct Ternary Phase Diagrams: Based on the solubility screening, select the most promising excipients and construct ternary phase diagrams. These diagrams will help identify the concentration ranges of oil, surfactant, and co-surfactant that lead to the formation of stable microemulsions.
-
In Vitro Self-Emulsification and Dispersion Testing: Evaluate the efficiency of self-emulsification by observing the droplet size and uniformity of the emulsion formed upon dilution in aqueous media.
-
In Vitro Lipolysis: Perform in vitro lipolysis testing on the most promising formulations to assess their ability to maintain this compound in a solubilized state under simulated intestinal conditions.[6][8]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which lipid-based formulations improve the bioavailability of this compound?
A1: The primary mechanism is the enhancement of drug solubilization in the gastrointestinal tract.[3] By pre-dissolving the highly lipophilic this compound in a lipid-based formulation, it bypasses the dissolution step, which is often the rate-limiting factor for absorption of poorly water-soluble drugs. The formulation facilitates the formation of finely dispersed lipid droplets (emulsions), which increases the surface area available for absorption.
Q2: Which animal model is most appropriate for in vivo testing of this compound formulations?
A2: While initial screening can be performed in rodents, the beagle dog is a commonly used and often more predictive model for the oral absorption of lipophilic drugs and lipid-based formulations. This is due to physiological similarities in their gastrointestinal tracts to humans. Studies on this compound have utilized beagle dogs to assess the in vivo performance of lipid-based formulations.
Q3: How can I perform an in vitro lipolysis test for my this compound formulation?
A3: An in vitro lipolysis model simulates the digestion of the lipid formulation in the small intestine. A general protocol involves:
-
Preparation of Digestion Medium: A buffer containing bile salts and phospholipids at a physiologically relevant concentration and pH (e.g., pH 6.5-7.5).
-
Dispersion of the Formulation: The this compound formulation is added to the digestion medium and stirred to simulate mixing in the stomach and small intestine.
-
Initiation of Lipolysis: A lipase solution (e.g., pancreatic lipase) is added to initiate the digestion of the lipid components.
-
Monitoring and Sampling: The pH is maintained at a constant level by titration with sodium hydroxide. Samples are taken at various time points, and the reaction is stopped with a lipase inhibitor.
-
Analysis: The samples are ultracentrifuged to separate the aqueous and pellet phases. The concentration of this compound in the aqueous phase is then quantified by a suitable analytical method like HPLC to determine the extent of drug that remains solubilized.[9][10]
Q4: Are there any commercially available excipients that are commonly used in SEDDS formulations for drugs like this compound?
A4: Yes, several "generally regarded as safe" (GRAS) excipients are commercially available and widely used in the development of lipid-based formulations. Examples include:
-
Oils: Medium-chain triglycerides (e.g., Captex® 355, Miglyol® 812), long-chain triglycerides (e.g., soybean oil, sesame oil).[11]
-
Surfactants: Polyoxyl 40 hydrogenated castor oil (e.g., Kolliphor® RH 40), polyoxyl 35 castor oil (e.g., Kolliphor® EL), and various polysorbates (e.g., Tween® 80).[11]
-
Co-solvents/Co-surfactants: Polyethylene glycols (PEGs), propylene glycol, ethanol, and caprylocaproyl polyoxyl-8 glycerides (e.g., Labrasol®).[11]
IV. Experimental Protocols and Data
While specific quantitative data from proprietary studies on this compound are not publicly available, the following represents a general protocol for an in vitro lipolysis experiment based on published methodologies.
Protocol: In Vitro Lipolysis of a this compound Lipid-Based Formulation
-
Apparatus: A pH-stat titration unit with a thermostated reaction vessel maintained at 37°C.
-
Digestion Medium: Prepare a fasted state simulated intestinal fluid (FaSSIF) containing sodium taurocholate and lecithin in a phosphate buffer at pH 6.5.
-
Formulation Dispersion: Add a known amount of the this compound LBF to the pre-warmed digestion medium and stir for 10-15 minutes to allow for dispersion.
-
Lipolysis Initiation: Add a freshly prepared solution of pancreatic lipase to the vessel to start the digestion process.
-
Titration: Maintain the pH of the medium at 6.5 by the automated addition of NaOH. The rate of NaOH addition is indicative of the rate of lipid digestion.
-
Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots of the digestion medium.
-
Sample Processing: Immediately add a lipase inhibitor to each aliquot. Centrifuge the samples at a high speed to separate the aqueous phase from the precipitated drug and undigested lipids.
-
Quantification: Analyze the supernatant (aqueous phase) for the concentration of this compound using a validated HPLC method.
V. Visualizations
Logical Workflow for Improving this compound Bioavailability
Caption: A stepwise workflow for enhancing the bioavailability of this compound.
Signaling Pathway of Lipid-Based Formulation Action
Caption: Mechanism of bioavailability enhancement by lipid-based formulations.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Correlating in Vitro Solubilization and Supersaturation Profiles with in Vivo Exposure for Lipid Based Formulations of the CETP Inhibitor CP-532,623 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. From Concept to Optimization: A Step-by-Step Guide to SEDDS for Enhanced Oral Bioavailability - Drug Development and Delivery [drug-dev.com]
- 8. In vitro lipolysis test ⋅ Gattefossé [gattefosse.com]
- 9. mdpi.com [mdpi.com]
- 10. The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: CP-532623 CETP Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cholesteryl Ester Transfer Protein (CETP) activity assays, with a focus on method refinement for the inhibitor CP-532623.
Troubleshooting Guide
This guide addresses common issues encountered during CETP activity assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Contamination of reagents or microplate. 2. Autofluorescence of test compounds. 3. Due to the nature of self-quenched probes, background can be significant.[1] | 1. Use fresh, high-quality reagents and plates. 2. Run a compound-only control (without CETP) to measure its intrinsic fluorescence and subtract this value. 3. Ensure you subtract the fluorescence intensity of a blank (no CETP source) from all sample readings.[1] |
| Low Signal or No Activity | 1. Inactive CETP enzyme. 2. Incorrect assay temperature. 3. Improper reagent preparation or storage. 4. Insufficient incubation time. | 1. Use a positive control (e.g., rabbit serum) to verify enzyme activity.[2][3][4] 2. Ensure the incubation is performed at 37°C, as CETP activity is temperature-sensitive.[3][5][6] Water baths are recommended for efficient heat transfer.[5] 3. Equilibrate all reagents to room temperature before use and store them as recommended (typically 2-8°C, protected from light).[3][4] 4. Increase the incubation time; linearity may be achieved with longer incubation.[6] |
| High Well-to-Well Variability | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Evaporation from wells. | 1. Use calibrated pipettes and ensure accurate, consistent pipetting. Run replicates (duplicates or triplicates) for all samples and controls.[2][3] 2. Mix reagents thoroughly by gentle vortexing or pipetting up and down.[3] 3. Seal the microplate tightly with an adhesive cover during incubation.[3][5] |
| Non-linear Standard Curve | 1. Errors in serial dilutions. 2. Saturation of the fluorescent signal at high concentrations. | 1. Carefully prepare fresh serial dilutions for each experiment. 2. Ensure the standard curve covers the expected range of your samples. If necessary, adjust the concentration range of the standards. |
| IC50 Values for this compound are Inconsistent | 1. Inaccurate concentration of this compound. 2. High DMSO concentration affecting CETP activity.[6] 3. Temperature fluctuations during the assay.[6] | 1. Verify the concentration of your this compound stock solution. 2. Keep the final DMSO concentration in the assay low and consistent across all wells. 3. Maintain a stable 37°C incubation temperature.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the principle of a fluorometric CETP activity assay?
A1: These assays typically use a donor molecule containing a self-quenched fluorescent lipid.[1][3] In the presence of active CETP, this fluorescent lipid is transferred to an acceptor molecule. This transfer results in an increase in fluorescence intensity, which is directly proportional to the CETP activity.[1][2][3]
Q2: What is this compound and how does it affect the assay?
A2: this compound is a highly lipophilic inhibitor of CETP and is a structural analog of Torcetrapib.[7] In a CETP activity assay, the presence of this compound will reduce the rate of fluorescent lipid transfer, leading to a decrease in the fluorescence signal compared to an uninhibited control.
Q3: How should I prepare my plasma or serum samples?
A3: Plasma and serum samples can often be tested directly after collection using standard methods.[2] It is frequently recommended to dilute plasma or serum (e.g., 1:5 or 1:10) in the provided assay buffer to ensure the readings fall within the linear range of the standard curve.[2] It is advisable to test different sample volumes to find the optimal dilution.[2]
Q4: What are appropriate controls for a CETP inhibitor assay?
A4: The following controls are essential:
-
Blank/Background Control: Contains all reagents except the CETP source (e.g., plasma) to measure background fluorescence.[3]
-
Positive Control: Contains a known source of active CETP (e.g., rabbit serum) to ensure the assay is working correctly.[2][3][4]
-
Negative Control (Vehicle Control): Contains the CETP source and the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor (this compound). This accounts for any effect of the solvent on CETP activity.
-
Inhibitor Control: A known CETP inhibitor, such as Torcetrapib, can be used as a reference compound.[2][4]
Q5: What excitation and emission wavelengths should be used?
A5: The optimal wavelengths depend on the specific fluorescent dye used in the assay kit. Common wavelength pairs are approximately 465 nm for excitation and 535 nm for emission, or 480 nm for excitation and 511 nm for emission.[1][2][3] Always refer to the specific protocol for your assay kit.
Experimental Protocols
General Fluorometric CETP Activity Assay Protocol
This protocol is a generalized procedure based on commercially available kits.[1][2][3] Researchers should always follow the specific instructions provided with their assay kit.
1. Reagent Preparation:
- Equilibrate all kit components to room temperature before use.[2][3]
- Prepare the 1X CETP Assay Buffer by diluting the concentrated stock if necessary.[3]
- Prepare fresh serial dilutions of the inhibitor (this compound) and any control compounds.
2. Standard Curve Preparation:
- Prepare a serial dilution of the Donor Molecule in 100% isopropanol to create standards of known concentrations (e.g., 0, 6.25, 12.5, 25, 50, 100 pmol/well).[1][3]
- Add the standards to a 96-well plate.
3. Assay Reaction:
- In a separate 96-well plate, add your samples (e.g., diluted plasma), positive control, and vehicle control.
- Add the serially diluted this compound or other inhibitors to the appropriate wells.
- Prepare a Master Reaction Mix containing the CETP Assay Buffer, Donor Molecule, and Acceptor Molecule according to the kit's instructions.
- Add the Master Reaction Mix to all wells containing samples and controls.
- Mix thoroughly, seal the plate, and incubate at 37°C for the recommended time (typically 30-180 minutes).[2][3][6]
4. Data Measurement and Analysis:
- Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.[1][3] Readings can be taken in kinetic mode or as an endpoint measurement.[2]
- Subtract the fluorescence of the blank from all readings.
- Plot the standard curve (fluorescence vs. pmol of transferred lipid).
- Determine the amount of lipid transferred in your samples from the standard curve.
- Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Quantitative Data Summary
| Parameter | Assay Kit Example 1 | Assay Kit Example 2 | Assay Kit Example 3 |
| Assay Principle | Fluorometric, self-quenched substrate | Fluorometric, self-quenched substrate | Fluorometric, self-quenched substrate |
| Excitation/Emission (nm) | 480 / 511[2] | 465 / 535[3] | 465 / 535[1] |
| Sample Type | Plasma, Serum, Recombinant CETP[2] | Serum, Plasma[3] | Plasma, Serum, Recombinant CETP |
| Incubation Time | 1-3 hours (kinetic)[2] | 30-60 minutes[1][3] | 3 hours[6] |
| Incubation Temperature | 37°C[2] | 37°C[3] | 37°C[1] |
| Positive Control Provided | Rabbit Serum[2][4] | Rabbit Serum[3] | Rabbit Serum[1] |
| Inhibitor Control Provided | Torcetrapib[2][4] | Not specified | Not specified |
Visualizations
Caption: Workflow for a CETP activity assay to determine the IC50 of an inhibitor like this compound.
Caption: Simplified diagram showing CETP-mediated lipid transfer and its inhibition by this compound.
References
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of CETP Inhibitors: CP-532,623 and Torcetrapib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two cholesteryl ester transfer protein (CETP) inhibitors: CP-532,623 and torcetrapib. Both compounds are structurally related and have been investigated for their potential to raise high-density lipoprotein (HDL) cholesterol levels. This document summarizes available quantitative data, outlines experimental methodologies for assessing CETP inhibition, and presents key mechanistic insights.
Quantitative Efficacy Data
The in vitro potency of CETP inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in biochemical assays. While extensive data is available for torcetrapib, specific IC50 values for CP-532,623 from direct enzymatic assays are not as readily available in the public domain. However, it is consistently described as a potent CETP inhibitor and a close structural analogue of torcetrapib.
| Compound | IC50 (nM) | Assay Type | Reference |
| Torcetrapib | 13 ± 3 | Fluorogenic CETP Assay | [1] |
| 37 | CETP Inhibition Assay | ||
| CP-532,623 | Potent Inhibitor | Not Specified |
Note: The potency of an inhibitor can vary depending on the specific assay conditions, including the source of CETP, substrate concentrations, and buffer composition.
Mechanism of CETP Inhibition
Both torcetrapib and CP-532,623 are understood to function by binding to CETP and inducing a conformational change that results in a non-productive complex, primarily with HDL. This prevents the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL and LDL).
Below is a diagram illustrating the general mechanism of CETP inhibition by these compounds.
Experimental Protocols: Fluorometric CETP Inhibition Assay
A common in vitro method to determine the efficacy of CETP inhibitors is the fluorometric assay. This assay measures the transfer of a fluorescently labeled lipid from a donor particle to an acceptor particle, mediated by CETP.
Principle
The assay utilizes a donor lipoprotein particle containing a self-quenched fluorescent neutral lipid. In the presence of active CETP, this lipid is transferred to an acceptor lipoprotein particle, leading to dequenching and a measurable increase in fluorescence. The rate of fluorescence increase is proportional to CETP activity. Inhibitors will reduce the rate of this transfer.
Materials
-
Recombinant human CETP or CETP from a plasma source.
-
Fluorescent donor particles (e.g., containing Bodipy-labeled cholesteryl ester).
-
Acceptor particles (e.g., human LDL or VLDL).
-
Assay buffer (e.g., Tris-HCl with NaCl and EDTA).
-
Test compounds (CP-532,623 and torcetrapib) dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplate.
-
Fluorescence plate reader with appropriate excitation/emission filters (e.g., ~485 nm excitation and ~515 nm emission for Bodipy).
Procedure
The following diagram outlines a typical workflow for a fluorometric CETP inhibition assay.
-
Reagent Preparation : Prepare all reagents and allow them to reach the assay temperature.
-
Compound Preparation : Create a serial dilution of the test compounds (torcetrapib and CP-532,623) in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.
-
Assay Plate Setup : To the wells of a 96-well plate, add the assay buffer, the test compound dilutions or vehicle, the CETP enzyme, and the acceptor particles.
-
Pre-incubation : Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to CETP.
-
Reaction Initiation : Initiate the transfer reaction by adding the fluorescent donor particles to each well.
-
Kinetic Measurement : Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic read) at 37°C.
-
Data Analysis : The initial rate of the reaction (slope of the fluorescence versus time curve) is determined for each concentration of the inhibitor. The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Concluding Remarks
Both CP-532,623 and torcetrapib are potent inhibitors of CETP that function by forming a non-productive complex with CETP and HDL. While torcetrapib has well-documented in vitro IC50 values in the low nanomolar range, the precise in vitro potency of CP-532,623 requires further investigation from publicly available sources. The fluorometric assay described provides a robust and high-throughput method for directly comparing the in vitro efficacy of these and other CETP inhibitors. It is important to note that while in vitro efficacy is a critical parameter, the overall pharmacological profile, including off-target effects and pharmacokinetic properties, ultimately determines the clinical utility of a drug candidate. For instance, the development of torcetrapib was halted due to off-target effects leading to increased blood pressure and aldosterone levels, effects that were also observed with CP-532,623[2].
References
Comparative Efficacy of CP-532,623 and Other CETP Inhibitors in Modulating Plasma Lipids
A comprehensive guide for researchers and drug development professionals on the validation of the Cholesteryl Ester Transfer Protein (CETP) inhibitory effect of CP-532,623 in comparison to other notable CETP inhibitors. This document provides a detailed analysis of experimental data, methodologies, and the underlying mechanism of action.
Introduction
Cholesteryl Ester Transfer Protein (CETP) has been a significant target in the development of therapies for dyslipidemia and the prevention of atherosclerotic cardiovascular disease. CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), thereby influencing the levels of these lipoproteins in the plasma. Inhibition of CETP is a therapeutic strategy aimed at increasing HDL cholesterol ("good cholesterol") and decreasing LDL cholesterol ("bad cholesterol"). This guide provides a comparative analysis of the CETP inhibitor CP-532,623 and other key inhibitors such as Torcetrapib, Anacetrapib, Evacetrapib, Dalcetrapib, and the more recent Obicetrapib.
In Vitro CETP Inhibitory Potency
| Compound | IC50 (nM) | Assay System |
| CP-532,623 | Data not available | - |
| Torcetrapib | ~37 | Human Plasma |
| Anacetrapib | 7.9 - 11.8 | Recombinant human CETP |
| Evacetrapib | 5.5 - 36 | Recombinant human CETP & Human Plasma |
| Dalcetrapib | 204.6 - 6000 | Recombinant human CETP & Human Plasma |
| Obicetrapib | Potent inhibitor (specific IC50 not detailed) | - |
In Vivo Effects on Lipoprotein Profile
The ultimate validation of a CETP inhibitor's efficacy lies in its ability to modulate lipoprotein levels in vivo. Clinical trial data provides valuable insights into the percentage change in HDL-C and LDL-C upon treatment with these inhibitors.
| Compound | % Change in HDL-C | % Change in LDL-C | Key Clinical Trial(s) |
| CP-532,623 | Elevation demonstrated | Reduction demonstrated | - |
| Torcetrapib | ~+72% | ~-25% | ILLUMINATE |
| Anacetrapib | ~+138% | ~-40% | DEFINE, REVEAL |
| Evacetrapib | ~+133% | ~-31% | ACCELERATE |
| Dalcetrapib | ~+30% | Minimal effect | dal-OUTCOMES |
| Obicetrapib | Up to +165% | Up to -51% | ROSE, TANDEM |
Off-Target Effects and Safety Profile
A critical aspect of drug development is the evaluation of off-target effects. Torcetrapib, despite its potent CETP inhibition, was withdrawn from development due to an increased risk of cardiovascular events and mortality, which was linked to off-target effects, notably an increase in blood pressure and aldosterone levels. CP-532,623, being a close structural analog of Torcetrapib, has also been shown to cause an increase in blood pressure[1]. This contrasts with newer generation CETP inhibitors like Anacetrapib and Evacetrapib, which did not exhibit these adverse effects.
| Compound | Off-Target Effects Noted |
| CP-532,623 | Increase in blood pressure |
| Torcetrapib | Increase in blood pressure and aldosterone |
| Anacetrapib | No significant off-target effects on blood pressure or aldosterone reported |
| Evacetrapib | No significant off-target effects on blood pressure or aldosterone reported |
| Dalcetrapib | Generally well-tolerated with no major off-target effects reported |
| Obicetrapib | Favorable safety profile in preliminary studies |
Experimental Protocols
CETP Inhibition Assay (Fluorometric Method)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against CETP using a fluorometric assay, similar to those available in commercial kits.
Principle:
The assay measures the transfer of a fluorescently labeled neutral lipid (e.g., cholesteryl ester) from a donor particle to an acceptor particle, mediated by CETP. In the presence of an inhibitor, this transfer is reduced, leading to a decrease in the fluorescence signal.
Materials:
-
Recombinant human CETP
-
Donor particles (containing a self-quenched fluorescent neutral lipid)
-
Acceptor particles
-
Assay buffer
-
Test compounds (e.g., CP-532,623 and comparators) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of CETP enzyme, donor particles, acceptor particles, and test compounds in assay buffer.
-
Assay Reaction:
-
To each well of the microplate, add the assay buffer.
-
Add the test compound at various concentrations. Include a vehicle control (solvent only) and a positive control inhibitor.
-
Add the CETP enzyme to all wells except for a no-enzyme control.
-
Initiate the reaction by adding the donor and acceptor particles.
-
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-3 hours), protected from light.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 480/511 nm).
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of CETP inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the CETP signaling pathway and the experimental workflow for assessing CETP inhibition.
Caption: CETP-mediated lipid transfer and its inhibition.
Caption: Workflow for CETP inhibition screening assay.
Conclusion
The validation of CP-532,623's CETP inhibitory effect places it among the potent first-generation CETP inhibitors, with a pharmacological profile closely resembling that of Torcetrapib. While it effectively modulates HDL and LDL cholesterol levels, the significant off-target effect of increasing blood pressure raises safety concerns, a factor that led to the discontinuation of Torcetrapib and has hindered the clinical progression of similar compounds. In contrast, newer generation CETP inhibitors like Anacetrapib, Evacetrapib, and Obicetrapib have demonstrated potent lipid-modifying effects without the adverse pressor effects, highlighting a crucial evolution in the development of this class of drugs. For researchers and drug development professionals, the comparative data presented herein underscores the importance of evaluating not only the on-target efficacy but also the comprehensive safety and off-target profile of CETP inhibitors.
References
Investigating the Potential Off-Target Effects of CP-532623 on Aldosterone: A Comparative Guide
Initial searches for direct evidence of off-target effects of the CETP inhibitor CP-532623 on aldosterone synthesis or signaling pathways have not yielded specific studies confirming such an interaction. This compound is primarily characterized as a cholesteryl ester transfer protein (CETP) inhibitor, structurally similar to Torcetrapib[1].
This guide, therefore, outlines a comprehensive strategy for researchers and drug development professionals to investigate and compare the potential off-target effects of a compound like this compound on the aldosterone pathway. This will be achieved by comparing its hypothetical effects with known modulators of aldosterone, such as aldosterone synthase inhibitors and mineralocorticoid receptor (MR) antagonists.
Comparative Framework: this compound vs. Aldosterone Modulators
To assess the potential off-target effects of this compound on aldosterone, a comparative analysis against well-characterized compounds is essential. This allows for the contextualization of any observed effects.
| Compound Class | Primary Target | Mechanism of Action on Aldosterone Pathway | Potential Impact on Aldosterone Levels |
| This compound (Hypothetical) | Cholesteryl Ester Transfer Protein (CETP) | Unknown; potential for off-target inhibition of enzymes in the steroidogenesis pathway or interaction with the mineralocorticoid receptor. | To be determined |
| Aldosterone Synthase Inhibitors (e.g., LCI-699, Baxdrostat) | Aldosterone Synthase (CYP11B2) | Directly inhibit the final steps of aldosterone biosynthesis, preventing the conversion of 11-deoxycorticosterone to aldosterone[2][3][4]. | Decrease |
| Mineralocorticoid Receptor (MR) Antagonists (e.g., Spironolactone, Eplerenone) | Mineralocorticoid Receptor | Competitively block the binding of aldosterone to its receptor, thereby inhibiting its physiological effects[3][4][5]. | May cause a reactive increase due to feedback mechanisms[3][4]. |
Experimental Protocols for Assessing Off-Target Effects
A multi-faceted experimental approach is necessary to thoroughly investigate the potential interaction of this compound with the aldosterone pathway.
1. In Vitro Enzyme Inhibition Assay:
-
Objective: To determine if this compound directly inhibits aldosterone synthase (CYP11B2) or other key enzymes in the steroidogenesis pathway, such as 11β-hydroxylase (CYP11B1)[4][6].
-
Methodology:
-
Utilize recombinant human CYP11B2 and CYP11B1 enzymes.
-
Incubate the enzymes with their respective substrates (e.g., 11-deoxycorticosterone for CYP11B2) in the presence of varying concentrations of this compound.
-
Known inhibitors (e.g., LCI-699) should be used as positive controls.
-
Measure the production of aldosterone (for CYP11B2) or cortisol (for CYP11B1) using methods like LC-MS/MS to determine the IC50 value of this compound.
-
2. Cell-Based Steroidogenesis Assay:
-
Objective: To assess the effect of this compound on aldosterone production in a cellular context.
-
Methodology:
-
Use a suitable steroidogenic cell line, such as human adrenal NCI-H295R cells, which express the necessary enzymes for aldosterone synthesis.
-
Stimulate the cells with an appropriate secretagogue, such as angiotensin II or potassium, to induce aldosterone production.
-
Treat the cells with a range of concentrations of this compound.
-
Measure aldosterone levels in the cell culture supernatant via radioimmunoassay (RIA) or ELISA[7].
-
3. In Vivo Assessment in Animal Models:
-
Objective: To evaluate the impact of this compound administration on circulating aldosterone levels and the renin-angiotensin-aldosterone system (RAAS) in a living organism.
-
Methodology:
-
Administer this compound to a suitable animal model (e.g., rats or mice) at various doses.
-
Collect blood samples at different time points post-administration.
-
Measure plasma aldosterone concentration (PAC) and plasma renin activity (PRA) using validated immunoassays[7][8].
-
Calculate the aldosterone-to-renin ratio (ARR) to assess the appropriateness of aldosterone levels relative to renin activity[8].
-
Consider including positive control groups treated with an aldosterone synthase inhibitor or an MR antagonist.
-
4. Confirmatory Tests for Aldosterone Suppression/Stimulation:
-
Objective: To confirm autonomous aldosterone production or suppression in vivo, mimicking clinical diagnostic procedures.
-
Methodology:
-
Saline Infusion Test: Infuse 2 liters of 0.9% saline intravenously over 4 hours. In a normal response, the volume expansion should suppress aldosterone. A lack of suppression after this compound treatment could indicate an off-target stimulatory effect[9].
-
Captopril Challenge Test: Administer captopril orally and measure aldosterone and renin at baseline and after 1-2 hours. Normally, captopril suppresses aldosterone by inhibiting angiotensin II production. An attenuated response with this compound could suggest interference with this regulation[8][9][10].
-
Data Presentation
Quantitative data from these experiments should be presented in clear, comparative tables.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target Enzyme | IC50 (nM) |
| This compound | CYP11B2 | - |
| This compound | CYP11B1 | - |
| LCI-699 (Control) | CYP11B2 | - |
| LCI-699 (Control) | CYP11B1 | - |
Table 2: In Vivo Effects on RAAS
| Treatment Group | Dose | Plasma Aldosterone (ng/dL) | Plasma Renin Activity (ng/mL/h) | Aldosterone-to-Renin Ratio |
| Vehicle Control | - | |||
| This compound | Low | |||
| This compound | High | |||
| Aldosterone Synthase Inhibitor | - | |||
| MR Antagonist | - |
Visualizing Pathways and Workflows
Aldosterone Synthesis and Signaling Pathway
The following diagram illustrates the key steps in aldosterone synthesis within the adrenal gland and its subsequent signaling cascade. Understanding this pathway is crucial for identifying potential points of off-target interaction for this compound.
Caption: Aldosterone synthesis pathway and its regulation by the RAAS.
Experimental Workflow for Investigating Off-Target Effects
This diagram outlines a logical workflow for a comprehensive investigation into the potential off-target effects of a test compound like this compound on aldosterone.
Caption: A stepwise workflow for assessing off-target effects on aldosterone.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Discovery of Spirocyclic Aldosterone Synthase Inhibitors as Potential Treatments for Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldosterone synthase inhibition for the treatment of hypertension and the derived mechanistic requirements for a new therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldosterone synthase inhibitors in hypertension: current status and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldosterone receptor antagonists: current perspectives and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldosterone synthase inhibition: a novel bullet to fight cardiovascular-kidney-metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aldosterone levels and renin activity [bio-protocol.org]
- 8. nbt.nhs.uk [nbt.nhs.uk]
- 9. Primary Aldosteronism Workup: Approach Considerations, Screening (First-Tier) Tests, Confirmatory (Second-Tier) Tests [emedicine.medscape.com]
- 10. Diagnosis and management of primary aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CETP Inhibitors on High-Density Lipoprotein Function
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Cholesteryl Ester Transfer Protein (CETP) has been a focal point in cardiovascular drug development for its potential to raise high-density lipoprotein cholesterol (HDL-C) levels. However, the clinical outcomes of various CETP inhibitors have been mixed, suggesting that the functional quality of HDL may be as crucial as its quantity. This guide provides a comparative overview of different CETP inhibitors—anacetrapib, dalcetrapib, evacetrapib, and the more recent obicetrapib—and their documented effects on key aspects of HDL function. The information is supported by experimental data from various studies, with detailed methodologies for key assays provided.
Mechanism of CETP Inhibition and Impact on Reverse Cholesterol Transport
Cholesteryl Ester Transfer Protein facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (ApoB)-containing lipoproteins (VLDL and LDL) in exchange for triglycerides.[1][2] By inhibiting CETP, these drugs aim to increase the concentration of cholesterol in HDL particles, a key component of the reverse cholesterol transport (RCT) pathway, where cholesterol is removed from peripheral tissues and transported back to the liver for excretion.[2]
Caption: Mechanism of CETP inhibition on the reverse cholesterol transport pathway.
Comparative Data on HDL Function
The following tables summarize the quantitative effects of different CETP inhibitors on various parameters of HDL function, compiled from multiple studies. It is important to note that direct head-to-head comparative clinical trials for all these inhibitors are limited, and thus the data is derived from separate studies with potentially different patient populations and methodologies.
Table 1: Effects of CETP Inhibitors on HDL and LDL Cholesterol Levels
| CETP Inhibitor | Change in HDL-C (%) | Change in LDL-C (%) | Key Studies |
| Anacetrapib | ↑ 138.1 to 139 | ↓ 39.8 to 40 | DEFINE Trial[3], REVEAL Trial[4] |
| Dalcetrapib | ↑ 30 to 40 | Negligible effect | dal-OUTCOMES Trial[5] |
| Evacetrapib | ↑ 129 to 132 | ↓ 36 to 40 | ACCELERATE Trial[6][7] |
| Obicetrapib | ↑ 135 to 165 | ↓ 45 to 51 | Phase 2b ROSE Trial[8][9] |
Table 2: Effects of CETP Inhibitors on Apolipoproteins and Cholesterol Efflux Capacity
| CETP Inhibitor | Change in ApoA1 (%) | Change in ApoB (%) | Cholesterol Efflux Capacity | Key Studies |
| Anacetrapib | ↑ 45 | ↓ 21 | Increased | DEFINE Substudy[10] |
| Dalcetrapib | ↑ 10 | No significant change | Modestly Increased | dal-ACUTE Study[11] |
| Evacetrapib | ↑ ~46 | ↓ ~15 | Increased | [12] |
| Obicetrapib | ↑ ~53 | ↓ ~30 | Increased | [13][14] |
Table 3: Effects of CETP Inhibitors on HDL Particle Size and Subclasses
| CETP Inhibitor | Effect on HDL Particle Size | Key Findings on HDL Subclasses | Key Studies |
| Anacetrapib | Increase in large HDL particles | Increases large HDL2 and pre-β HDL particles.[4] | [4][10] |
| Dalcetrapib | Increase in large HDL particles | Markedly increases large HDL particles at the expense of small HDL particles.[5] | dal-PLAQUE-2 Substudy[5] |
| Evacetrapib | Increase in larger HDL particles | Dramatically increases large HDL1 and medium HDL2 subclasses, while significantly reducing small dense HDL3 and preβ-1 HDL particles.[6][15] | [15][16] |
| Obicetrapib | Data not yet fully available in comparative studies. | Increases prebeta-1 HDL particles.[13] | [13] |
Table 4: Effects of CETP Inhibitors on LCAT and PON1 Activity
| CETP Inhibitor | Lecithin-Cholesterol Acyltransferase (LCAT) Activity | Paraoxonase-1 (PON1) Activity | Key Studies |
| Anacetrapib | Decreased activity noted in one study.[17] | Data not available | [17] |
| Dalcetrapib | Data not available | Data not available | |
| Evacetrapib | Data not available | Data not available | |
| Obicetrapib | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Cholesterol Efflux Assay
This assay measures the capacity of HDL in a serum sample to accept cholesterol from cholesterol-loaded macrophages, a critical step in reverse cholesterol transport.
Caption: Workflow for a typical cholesterol efflux assay.
Protocol Summary:
-
Cell Culture: Macrophage cell lines (e.g., J774 or THP-1) are cultured in appropriate media.[4]
-
Cholesterol Loading: Cells are incubated with a medium containing radiolabeled ([³H]) or fluorescently labeled (NBD) cholesterol for 24-48 hours to allow for cholesterol loading.[18][19]
-
Equilibration: The cells are washed and incubated in a serum-free medium to allow for equilibration of the labeled cholesterol within the cellular pools.[19]
-
Efflux Incubation: The equilibration medium is replaced with a medium containing the cholesterol acceptor, which is the serum from patients treated with a CETP inhibitor or placebo. The incubation period typically ranges from 4 to 24 hours.[18]
-
Quantification: After incubation, the medium is collected, and the cells are lysed. The amount of labeled cholesterol in both the medium and the cell lysate is quantified using a scintillation counter (for [³H]) or a fluorescence plate reader (for NBD).[4][18]
-
Calculation: Cholesterol efflux is expressed as the percentage of the labeled cholesterol released from the cells into the medium relative to the total labeled cholesterol in the well (medium + cells).[4]
Lecithin-Cholesterol Acyltransferase (LCAT) Activity Assay
LCAT is an enzyme responsible for the esterification of free cholesterol on HDL, a key step in HDL maturation.
Caption: Workflow for a fluorometric LCAT activity assay.
Protocol Summary:
-
Principle: The assay utilizes a substrate that mimics HDL and contains a fluorescently labeled cholesterol analog. LCAT in the plasma sample transfers a fatty acid to the labeled cholesterol, forming a cholesteryl ester. This enzymatic reaction leads to a change in the fluorescence properties of the label.[20][21]
-
Procedure: A plasma or serum sample is incubated with the substrate reagent in an appropriate buffer at 37°C.[6][9]
-
Measurement: The change in fluorescence is measured over time using a fluorometer. The rate of change in fluorescence is proportional to the LCAT activity in the sample.[6][20]
-
Units: LCAT activity is typically expressed as the amount of cholesteryl ester formed per unit of time per volume of plasma (e.g., nmol/mL/h).[17]
Paraoxonase-1 (PON1) Activity Assay
PON1 is an HDL-associated enzyme with antioxidant properties that is believed to contribute to the anti-atherogenic function of HDL.
Caption: Workflow for a spectrophotometric PON1 activity assay.
Protocol Summary:
-
Principle: The assay measures the rate of hydrolysis of a substrate by PON1 in the sample. Common substrates include paraoxon (paraoxonase activity) and phenylacetate (arylesterase activity). The hydrolysis of these substrates leads to the formation of a product that can be measured spectrophotometrically.[22]
-
Procedure: A serum or plasma sample is added to a reaction mixture containing the substrate in a buffer (typically Tris-HCl with calcium chloride, as PON1 is a calcium-dependent enzyme) at a controlled temperature (e.g., 37°C).
-
Measurement: The rate of formation of the product (e.g., p-nitrophenol from paraoxon) is monitored by measuring the change in absorbance at a specific wavelength over time.[1][22]
-
Units: PON1 activity is typically expressed in units per liter (U/L), where one unit represents the hydrolysis of a specific amount of substrate per minute.
Conclusion
The landscape of CETP inhibitors reveals a complex interplay between raising HDL-C levels and modulating HDL function. While all potent inhibitors in this class substantially increase HDL-C, their effects on HDL particle subclasses and other functional parameters like cholesterol efflux capacity can differ. Anacetrapib, evacetrapib, and obicetrapib have demonstrated increases in cholesterol efflux capacity, a key anti-atherogenic function of HDL. However, the clinical success of these agents appears to be more closely linked to their ability to lower LDL-C rather than solely raising HDL-C. The failure of some CETP inhibitors in clinical trials despite significant HDL-C elevation underscores the importance of assessing HDL functionality beyond simple concentration measurements. Further research focusing on the nuanced effects of these inhibitors on HDL subspecies, LCAT, and PON1 activity is warranted to fully understand their therapeutic potential and to guide the development of future lipid-modifying therapies.
References
- 1. Dalcetrapib and anacetrapib differently impact HDL structure and function in rabbits and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Evacetrapib and cardiovascular outcomes: reasons for lack of efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Dalcetrapib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid lowering effects of the CETP inhibitor obicetrapib in combination with high-intensity statins: a randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Obicetrapib - Wikipedia [en.wikipedia.org]
- 9. In vivo effects of anacetrapib on preβ HDL: improvement in HDL remodeling without effects on cholesterol absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]
- 11. Evacetrapib is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of obicetrapib in patients with dyslipidemia: An updated meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evacetrapib Reduces Preβ-1 HDL in Patients with Atherosclerotic Cardiovascular Disease or Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evacetrapib reduces preβ-1 HDL in patients with atherosclerotic cardiovascular disease or diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Changes in LDL particle concentrations after treatment with the cholesteryl ester transfer protein inhibitor anacetrapib alone or in combination with atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. newamsterdampharma.com [newamsterdampharma.com]
- 17. Effects of the CETP inhibitor evacetrapib administered as monotherapy or in combination with statins on HDL and LDL cholesterol: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Evacetrapib is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. Dalcetrapib: a review of Phase II data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. drughunter.com [drughunter.com]
Cross-Validation of CP-532623 Research Findings: A Comparative Analysis in Diverse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cholesteryl ester transfer protein (CETP) inhibitor CP-532623 with other key alternatives, including torcetrapib, anacetrapib, evacetrapib, and obicetrapib. The following sections present a cross-validation of research findings across various preclinical and clinical models, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Comparative Efficacy on Lipid Profiles
The primary therapeutic goal of CETP inhibitors is the modulation of lipid profiles, specifically to increase high-density lipoprotein cholesterol (HDL-C) and decrease low-density lipoprotein cholesterol (LDL-C). The following tables summarize the quantitative effects of this compound and its alternatives in different experimental models.
Table 1: Preclinical Efficacy of CETP Inhibitors on HDL-C Levels
| Compound | Animal Model | Dosage | Duration | % Increase in HDL-C |
| This compound | Monkeys | Not Specified | Not Specified | Data not available |
| Dogs | 50 mg (oral) | Single dose | Substantial increase noted | |
| Torcetrapib | Rabbits | Not Specified | 16 weeks | >300% |
| Dogs | 3, 30 mg/kg (oral) | Not Specified | Dose-dependent increase | |
| Anacetrapib | Mice (transgenic) | Not Specified | Not Specified | Significant increase |
| Evacetrapib | Mice (transgenic) | 30 mg/kg | Not Specified | Significant increase |
| Obicetrapib | Preclinical Models | Not Specified | Not Specified | Potent elevation |
Table 2: Clinical Efficacy of CETP Inhibitors on Lipid Profiles
| Compound | Clinical Trial | Patient Population | Dosage | Duration | % Change in HDL-C | % Change in LDL-C |
| This compound | Phase I | Healthy Volunteers | High vs. Low Dose | Not Specified | Significant Increase | Data not available |
| Torcetrapib | ILLUMINATE | High-risk cardiovascular | 60 mg/day | ~1.5 years | +72% | -25% |
| Anacetrapib | DEFINE | Coronary heart disease | 100 mg/day | 76 weeks | +138% | -40% |
| REVEAL | Atherosclerotic vascular disease | 100 mg/day | 4.1 years | +104% | -17% | |
| Evacetrapib | ACCELERATE | High-risk vascular disease | 130 mg/day | 26 months | +133.2% | -31.1% |
| Obicetrapib | ROSE (Phase 2) | Statin-treated patients | 10 mg/day | 8 weeks | Data not available | -51% |
| ROSE2 (Phase 2) | Statin-treated patients | 10 mg/day (+ezetimibe) | 12 weeks | Data not available | -63% |
Off-Target Effects: Blood Pressure and Aldosterone
A critical aspect of cross-validating the findings for CETP inhibitors is the assessment of off-target effects, particularly the impact on blood pressure and aldosterone levels, which were significant concerns with the first-generation inhibitor, torcetrapib.
Table 3: Comparative Off-Target Effects of CETP Inhibitors
| Compound | Model | Effect on Blood Pressure | Effect on Aldosterone |
| This compound | Monkeys, Humans | Increased | Increased (acute, transient in monkeys) |
| Torcetrapib | Dogs, Rats, Humans | Increased | Increased |
| Anacetrapib | Mice, Humans | No significant increase | No significant increase |
| Evacetrapib | Humans | Minimal increase | Not a reported issue |
| Obicetrapib | Humans | No significant increase reported | Not a reported issue |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and cross-validation of research findings. Below are summaries of the experimental protocols for key studies cited in this guide.
Preclinical Studies
-
This compound and Torcetrapib in Monkeys and Dogs:
-
Objective: To characterize the effects on blood pressure and aldosterone.
-
Models: Conscious and anesthetized dogs; monkeys.
-
Methodology: this compound and torcetrapib were administered to the animals. Continuous blood pressure measurements were taken. Blood samples were collected to measure plasma drug concentrations and aldosterone levels. In some studies, heart rate and other hemodynamic parameters were also monitored.[1] The specific dosages for monkeys were not detailed in the available literature. For dogs, torcetrapib was administered orally at 3 and 30 mg/kg.[2]
-
-
Torcetrapib in Rabbits:
-
Objective: To evaluate the anti-atherosclerotic effects.
-
Model: New Zealand White rabbits.
-
Methodology: Rabbits were fed an atherogenic diet. Torcetrapib was administered at a dose sufficient to increase HDL-C by over three-fold. CETP activity was monitored throughout the 16-week study. Aortic atherosclerosis and cholesterol content were measured at the end of the study.[3]
-
Clinical Trials
-
Anacetrapib - DEFINE Trial:
-
Objective: To evaluate the safety, tolerability, and lipid-modifying effects of anacetrapib.
-
Patient Population: 1,623 patients with coronary heart disease (CHD) or CHD risk equivalents.[4]
-
Methodology: A 76-week, randomized, double-blind, placebo-controlled trial. Patients received either 100 mg of anacetrapib or a placebo daily, in addition to ongoing statin therapy. Lipid levels and safety parameters were assessed regularly.[4][5]
-
-
Evacetrapib - ACCELERATE Trial:
-
Objective: To determine the effect of evacetrapib on major adverse cardiovascular outcomes.
-
Patient Population: 12,092 patients with high-risk vascular disease.[6][7]
-
Methodology: A multicenter, randomized, double-blind, placebo-controlled phase 3 trial. Patients were assigned to receive either 130 mg of evacetrapib or a placebo daily, in addition to standard medical therapy. The primary endpoint was the time to the first occurrence of a composite of cardiovascular death, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina.[6][8][9]
-
-
Obicetrapib - ROSE2 Trial (Phase 2):
-
Objective: To evaluate the efficacy, safety, and tolerability of obicetrapib in combination with ezetimibe.
-
Patient Population: 119 patients on high-intensity statin therapy.
-
Methodology: A placebo-controlled, double-blind, randomized phase 2 clinical trial. Patients were randomized to receive combination therapy (10 mg obicetrapib + 10 mg ezetimibe), 10 mg obicetrapib alone, or a placebo for a 12-week treatment period. The primary endpoint was the percent change in LDL-C.[10]
-
Visualizing Pathways and Workflows
To further clarify the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
References
- 1. Torcetrapib for animal and human pharmacokinetic studies: applicability of chiral and achiral methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of torcetrapib in conscious and pentobarbital-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of CETP activity by torcetrapib reduces susceptibility to diet-induced atherosclerosis in New Zealand White rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anacetrapib - Treatment for Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Defining the Safety of Anacetrapib, a CETP Inhibitor, in Patients at High Risk for Coronary Heart Disease: the DEFINE study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of the clinical effects of cholesteryl ester transfer protein inhibition with evacetrapib in patients at high-risk for vascular outcomes: Rationale and design of the ACCELERATE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition With Evacetrapib in Patients at a High Risk for Vascular Outcomes - American College of Cardiology [acc.org]
- 8. Evacetrapib and Cardiovascular Outcomes in High-Risk Vascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NewAmsterdam Pharma Presents Full Data from Phase 2 ROSE2 Trial Evaluating Obicetrapib in Combination with Ezetimibe as an Adjunct to High-Intensity Statin Therapy at NLA Scientific Sessions 2023 — NewAmsterdam Pharma [ir.newamsterdampharma.com]
A Comparative Analysis of CP-532623 and Next-Generation CETP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cardiovascular disease therapeutics has seen a dynamic evolution in the pursuit of novel agents to manage dyslipidemia. Cholesteryl ester transfer protein (CETP) inhibitors have been a focal point of this research, aiming to raise high-density lipoprotein cholesterol (HDL-C) and lower low-density lipoprotein cholesterol (LDL-C). This guide provides a detailed comparison of the early-stage CETP inhibitor, CP-532623, with next-generation compounds that have undergone extensive clinical evaluation: anacetrapib, evacetrapib, dalcetrapib, and obicetrapib.
Executive Summary
This compound is an early-generation CETP inhibitor, structurally similar to torcetrapib. While preclinical and early clinical studies confirmed its CETP inhibition activity and ability to raise HDL-C, its development was hampered by off-target pressor effects, mirroring the safety concerns that led to the discontinuation of torcetrapib.[1] In contrast, next-generation CETP inhibitors were designed to mitigate these adverse effects, demonstrating varying efficacy in modulating lipid profiles and, in some cases, a reduction in cardiovascular events. This guide synthesizes available data to offer a comparative perspective on their performance and methodologies.
Quantitative Performance Comparison
| Inhibitor | Trial Name | Dose | HDL-C Change (%) | LDL-C Change (%) | Apolipoprotein B (ApoB) Change (%) | Lipoprotein(a) [Lp(a)] Change (%) |
| This compound | - | - | Elevated | Not Available | Not Available | Not Available |
| Torcetrapib (for context) | ILLUMINATE | 60 mg | +72.1 | -24.9 | Not Available | Not Available |
| Anacetrapib | DEFINE | 100 mg | +138 | -40 | -21 | -36 |
| Anacetrapib | REVEAL | 100 mg | +104 | -17 | Not Available | -25 |
| Evacetrapib | ACCELERATE | 130 mg | +131.6 | -37.1 | -15 | Not Available |
| Dalcetrapib | dal-OUTCOMES | 600 mg | +31 to +40 | Negligible | Not Available | Not Available |
| Obicetrapib | ROSE | 5 mg | +135 | -42 | up to -30 | -33.8 |
| Obicetrapib | ROSE | 10 mg | +165 | -51 | up to -30 | -56.5 |
| Obicetrapib + Ezetimibe | ROSE2 | 10 mg / 10 mg | +142 | -63.4 | Not Available | Not Available |
Mechanism of Action: CETP Inhibition Signaling Pathway
Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL, IDL, and LDL) in exchange for triglycerides. Inhibition of CETP disrupts this process, leading to an increase in the cholesterol content of HDL particles and a decrease in the cholesterol content of LDL particles. This ultimately results in higher HDL-C levels and lower LDL-C levels in circulation.
Caption: Mechanism of CETP inhibition.
Experimental Protocols
This compound and Torcetrapib Studies
Detailed protocols for this compound clinical trials are not extensively published. However, a study investigating its pressor effects involved both nonclinical (monkey) and clinical phases. In the clinical portion, human subjects received high versus low doses of this compound, with continuous blood pressure monitoring.[1] For torcetrapib, the ILLUMINATE trial was a large-scale, randomized, double-blind, placebo-controlled study. Patients at high risk for coronary events were randomized to receive torcetrapib (60 mg daily) in combination with atorvastatin or atorvastatin alone.
Anacetrapib: DEFINE and REVEAL Trials
-
DEFINE Trial: This was a randomized, double-blind, placebo-controlled trial involving 1,623 patients with or at high risk for coronary heart disease who were already on statin therapy.[2] Participants received either 100 mg of anacetrapib or a placebo daily for 76 weeks. The primary endpoints were the percent change in LDL-C and the safety and tolerability of anacetrapib.[2]
-
REVEAL Trial: This large-scale outcomes trial randomized 30,449 adults with atherosclerotic vascular disease who were receiving intensive atorvastatin treatment to either 100 mg of anacetrapib or a placebo daily.[3] The primary endpoint was the time to the first major coronary event.[3]
Evacetrapib: ACCELERATE Trial
This was a multicenter, randomized, double-blind, placebo-controlled phase 3 trial that enrolled 12,092 patients at high cardiovascular risk.[4] Patients were randomized to receive either 130 mg of evacetrapib or a placebo daily, in addition to standard medical therapy.[1][4] The primary endpoint was a composite of cardiovascular death, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina.[4]
Dalcetrapib: dal-OUTCOMES Trial
This was a phase 3, multicenter, randomized, double-blind, placebo-controlled trial involving 15,871 patients who had a recent acute coronary syndrome.[5] Patients were randomized to receive 600 mg of dalcetrapib or a placebo daily.[5] The primary outcome was a composite of coronary heart disease death, nonfatal myocardial infarction, ischemic stroke, hospitalization for unstable angina, and resuscitated cardiac arrest.[5]
Obicetrapib: ROSE and ROSE2 Trials
-
ROSE Trial: This was a placebo-controlled, double-blind, randomized, dose-finding Phase 2 study. A total of 120 patients on high-intensity statin therapy were randomized to receive a placebo, 5 mg of obicetrapib, or 10 mg of obicetrapib for an 8-week treatment period. The primary endpoint was the percent change from baseline in LDL-C.
-
ROSE2 Trial: This Phase 2 trial evaluated the efficacy and safety of 10 mg of obicetrapib in combination with 10 mg of ezetimibe as an adjunct to high-intensity statin therapy. A total of 119 patients were randomized to receive the combination therapy, obicetrapib alone, or a placebo for a 12-week treatment period. The primary efficacy endpoint was the percent change in LDL-C.
Experimental Workflow: A Typical CETP Inhibitor Clinical Trial
The following diagram illustrates a generalized workflow for a Phase 3 clinical trial of a CETP inhibitor, based on the methodologies of the trials discussed.
Caption: Generalized clinical trial workflow.
Conclusion
The journey of CETP inhibitors from early compounds like this compound to the next-generation agents has been a lesson in the complexities of lipid management and cardiovascular risk reduction. While this compound's development was halted due to safety concerns, the subsequent development of anacetrapib, evacetrapib, dalcetrapib, and the more recent obicetrapib has provided a wealth of data. These next-generation inhibitors have demonstrated significant efficacy in modulating lipid profiles, with obicetrapib showing particularly robust LDL-C lowering. The mixed results from cardiovascular outcome trials underscore the importance of not only lipid level changes but also the overall safety profile and potential off-target effects of these compounds. Future research will likely continue to refine the therapeutic strategy of CETP inhibition, potentially carving out a niche for potent and safe agents in the armamentarium against atherosclerotic cardiovascular disease.
References
- 1. Effects of CP-532,623 and torcetrapib, cholesteryl ester transfer protein inhibitors, on arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Effects of CETP inhibition with anacetrapib on metabolism of VLDL-TG and plasma apolipoproteins C-II, C-III, and E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]
Independent Verification of CP-532623's Mechanism of Action: A Comparative Guide for Researchers
This guide provides an objective comparison of the cholesteryl ester transfer protein (CETP) inhibitor CP-532623 with other notable CETP inhibitors. Due to the limited publicly available data on the independent verification of this compound's specific binding affinity and potency, this guide focuses on a comparative analysis with its close structural analog, torcetrapib, and other well-characterized CETP inhibitors: anacetrapib, evacetrapib, and dalcetrapib. The information presented is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: CETP Inhibition
Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) cholesterol to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) cholesterol in the bloodstream. Inhibition of CETP is a therapeutic strategy aimed at increasing HDL cholesterol levels, which is generally considered beneficial for cardiovascular health. The primary mechanism of action of CETP inhibitors is to block this transfer, leading to an increase in HDL-C and a decrease in LDL-C.[1]
This compound, like its counterparts, is a CETP inhibitor.[2] While specific independent verification studies on its direct binding and inhibitory kinetics are scarce in publicly accessible literature, its close structural similarity to torcetrapib suggests a comparable mechanism of action.[2] Torcetrapib has been shown to induce a nonproductive complex between CETP and HDL, thereby inhibiting the lipid transfer.
Comparative Analysis of CETP Inhibitors
To provide a clear overview of the performance of various CETP inhibitors, the following table summarizes their reported potencies. It is important to note that direct comparison of IC50 values should be done with caution as experimental conditions can vary between studies.
| Compound | Target | IC50 / Binding Affinity | Key Findings |
| This compound | CETP | Data not publicly available from independent studies | A close structural analog of torcetrapib; noted to have highly lipophilic properties.[2] |
| Torcetrapib | CETP | Apparent binding affinity of 19 nM; CE transfer IC50 of 17 ± 4.8 nM; TG transfer IC50 of 15 ± 5.3 nM.[3] | Development was halted due to increased mortality and off-target effects, including increased blood pressure.[4][5] |
| Anacetrapib | rhCETP and mutant CETP(C13S) | IC50 of 7.9 nM and 11.8 nM, respectively.[6] | A potent and reversible inhibitor that increases HDL-C and decreases LDL-C without the off-target effects observed with torcetrapib.[6] |
| Evacetrapib | Human recombinant CETP protein and CETP in human plasma | IC50 of 5.5 nM and 36 nM, respectively.[7][8][9] | A potent and selective inhibitor; clinical trials were terminated due to a lack of efficacy in reducing cardiovascular events.[1] |
| Dalcetrapib | CETP | Dose-dependent inhibition of CETP activity by approximately 30-56% at a 600 mg dose.[10] | A CETP modulator with more modest effects on HDL-C and limited impact on LDL-C compared to other inhibitors.[11][12] |
Experimental Protocols
CETP Activity Assay (Fluorometric)
This assay is a common method to determine the inhibitory activity of compounds on CETP.
Principle: The assay utilizes a donor particle containing a self-quenched fluorescently labeled lipid and an acceptor particle. In the presence of active CETP, the fluorescent lipid is transferred from the donor to the acceptor particle, resulting in an increase in fluorescence due to dequenching. The rate of fluorescence increase is proportional to the CETP activity.
General Protocol:
-
Reagent Preparation: Prepare a reaction buffer, donor particle solution, acceptor particle solution, and the test compound at various concentrations.
-
Reaction Setup: In a microplate, combine the reaction buffer, acceptor particles, and the CETP source (e.g., recombinant human CETP or human plasma).
-
Initiation of Reaction: Add the donor particle solution to initiate the reaction.
-
Incubation: Incubate the plate at 37°C.
-
Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 465 nm and emission at 535 nm).
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a compound to its target protein.
Principle: A radiolabeled ligand with known affinity for the target protein is incubated with the protein in the presence of varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand is measured, from which the binding affinity of the test compound can be determined.[13][14][15]
General Protocol:
-
Reagent Preparation: Prepare a binding buffer, a fixed concentration of a radiolabeled CETP ligand (e.g., [3H]torcetrapib or [3H]anacetrapib), purified CETP protein, and a range of concentrations of the unlabeled test compound.[3]
-
Incubation: In a suitable reaction vessel, combine the purified CETP, the radiolabeled ligand, and the unlabeled test compound. Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the CETP-bound radioligand from the unbound radioligand. This is typically achieved by rapid filtration through a filter that retains the protein-ligand complex.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the unlabeled competitor concentration. The IC50 value is determined from this curve, which can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding interactions in real-time.[16][17][18][19]
Principle: One of the interacting molecules (the ligand, e.g., CETP) is immobilized on a sensor chip. The other molecule (the analyte, e.g., the inhibitor) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
General Protocol:
-
Immobilization: Covalently attach purified CETP protein to the surface of a sensor chip.
-
Binding Analysis: Inject a series of concentrations of the test compound (analyte) over the sensor surface and monitor the change in the SPR signal in real-time.
-
Regeneration: After each injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized protein.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualizations
Caption: Mechanism of CETP Inhibition by this compound.
Caption: Workflow for a Fluorometric CETP Activity Assay.
Caption: Logic of a Competitive Radioligand Binding Assay.
References
- 1. The Trials and Tribulations of CETP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemical characterization of cholesteryl ester transfer protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. On- and off-target pharmacology of torcetrapib: current understanding and implications for the structure activity relationships (SAR), discovery and development of cholesteryl ester-transfer protein (CETP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Evacetrapib is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evacetrapib is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. immune-system-research.com [immune-system-research.com]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Dalcetrapib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An update on the clinical development of dalcetrapib (RO4607381), a cholesteryl ester transfer protein modulator that increases HDL cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Future of cholesteryl ester transfer protein (CETP) inhibitors: a pharmacological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance [mdpi.com]
Navigating the Lipophilic Landscape of CETP Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of drug candidates is paramount. Among these, lipophilicity stands out as a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the lipophilicity of various Cholesteryl Ester Transfer Protein (CETP) inhibitors, a class of drugs that modulates lipid metabolism. The data presented herein, supported by detailed experimental protocols, offers a valuable resource for the rational design and development of next-generation CETP inhibitors.
Quantitative Comparison of Lipophilicity
The lipophilicity of a compound is a key factor influencing its absorption, distribution, metabolism, and excretion (ADME) properties. In the context of CETP inhibitors, this parameter can significantly impact their efficacy and safety profiles. The following table summarizes the calculated distribution coefficient (cLogD) at a physiologically relevant pH of 7.4 for five prominent CETP inhibitors. A higher LogD value indicates greater lipophilicity.
| CETP Inhibitor | cLogD at pH 7.4 |
| Anacetrapib | 9.2 |
| Evacetrapib | 7.9 |
| Torcetrapib | 7.6 |
| Dalcetrapib | 7.2 |
| Obicetrapib | 4.9[1] |
Note: The cLogD values are calculated predictions and serve as a comparative measure of lipophilicity.
As the data indicates, anacetrapib exhibits the highest lipophilicity among the listed inhibitors, while obicetrapib is the least lipophilic[1]. This wide range of lipophilicity within the same drug class underscores the importance of this parameter in drug design and its potential influence on clinical outcomes.
Experimental Protocols for Lipophilicity Determination
The accurate determination of lipophilicity is crucial for drug development. Two primary experimental methods are widely employed for this purpose: the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).
Shake-Flask Method (Gold Standard)
This traditional method directly measures the partition coefficient (LogP) or distribution coefficient (LogD) of a compound between two immiscible phases, typically n-octanol and a buffered aqueous solution.
Protocol:
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at the desired pH (e.g., 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS solution.
-
Compound Addition: A known amount of the test compound is added to a mixture of the two pre-saturated phases in a flask.
-
Equilibration: The flask is agitated (shaken) for a sufficient period to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: The mixture is then allowed to stand until the two phases completely separate.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The LogD is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This indirect method estimates lipophilicity based on the retention time of a compound on a nonpolar stationary phase. It is a high-throughput and less labor-intensive alternative to the shake-flask method.
Protocol:
-
System Setup: An HPLC system equipped with a reverse-phase column (e.g., C18) and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: A series of standard compounds with known LogP/LogD values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP/LogD values.
-
Sample Analysis: The test compound is injected into the HPLC system under the same conditions, and its retention time is measured.
-
Calculation: The retention factor (k') for the test compound is calculated from its retention time and the column's dead time. The LogP/LogD of the test compound is then determined from the calibration curve.
CETP Signaling Pathway and Inhibition
Cholesteryl Ester Transfer Protein (CETP) plays a crucial role in lipid metabolism by facilitating the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (e.g., very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL)) in exchange for triglycerides. By inhibiting CETP, these drugs aim to increase HDL cholesterol ("good cholesterol") levels and reduce LDL cholesterol ("bad cholesterol") levels, thereby potentially reducing the risk of cardiovascular disease.
Caption: Mechanism of CETP inhibition.
The provided diagram illustrates the central role of CETP in the transfer of lipids between HDL and VLDL/LDL. CETP inhibitors block this transfer, leading to an increase in HDL-cholesterol and a decrease in LDL-cholesterol. This modulation of lipoprotein profiles is the primary mechanism through which these drugs are expected to exert their therapeutic effects. The varying lipophilicity of these inhibitors can influence their interaction with the hydrophobic CETP and their overall disposition in the body, making it a critical parameter for consideration in drug development.
References
Safety Operating Guide
Proper Disposal of CP-532623: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for CP-532623 could not be located. The following information provides general guidance for the disposal of laboratory research chemicals. It is not a substitute for a substance-specific SDS. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific disposal instructions for this compound and to ensure compliance with all federal, state, and local regulations.
Core Principle: Prioritize Safety and Compliance
The proper disposal of any chemical agent is paramount to ensure the safety of laboratory personnel and the protection of the environment. The primary directive is to always manage chemical waste in a manner that is safe, environmentally responsible, and compliant with all applicable regulations.
General Procedures for Unidentified or Novel Compound Disposal
In the absence of a specific SDS, a compound like this compound should be treated as hazardous waste. The following steps outline a general protocol for the disposal of such research chemicals.
1. Waste Identification and Segregation:
-
Treat this compound as a hazardous chemical waste.
-
Do not mix with other waste streams unless explicitly instructed to do so by your EHS department. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
Segregate waste based on hazard class (e.g., flammable, corrosive, reactive, toxic).[1]
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling chemical waste. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
3. Waste Containerization:
-
Use a container that is compatible with the chemical waste. The container must be in good condition, with a secure, tight-fitting lid.[1]
-
The container should be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name ("this compound") and any known hazards.[1][2]
-
Keep waste containers closed at all times, except when adding waste.[1][3]
4. Storage:
-
Store waste containers in a designated and well-ventilated satellite accumulation area (SAA) at or near the point of generation.[4]
-
Ensure that the storage area is secure and away from sources of ignition or incompatible materials.
-
Secondary containment, such as a plastic tray, should be used for liquid waste containers to contain any potential leaks or spills.[4]
5. Requesting Disposal:
-
Contact your institution's EHS department to request a waste pickup.[2][5]
-
Provide them with all necessary information about the waste, including the chemical name, quantity, and any known hazard information.
Quantitative Data Summary
As no specific SDS for this compound was found, there is no quantitative data to present regarding its disposal (e.g., concentration limits for neutralization, etc.). For general laboratory waste, quantitative thresholds for what constitutes a hazardous waste can be found in regulations such as the Resource Conservation and Recovery Act (RCRA). For instance, aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5 are considered corrosive hazardous wastes.[4][6] It is imperative to consult with your EHS department for specific quantitative guidelines applicable to your institution and location.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound cannot be provided without a specific SDS. Any treatment or neutralization of chemical waste must be conducted as part of a well-defined and approved experimental procedure.[7] Unauthorized treatment of hazardous waste is prohibited by law.
Visualizing the Disposal Workflow
The following diagram illustrates a general workflow for the safe disposal of laboratory chemical waste.
Caption: General workflow for laboratory chemical waste disposal.
References
- 1. research.columbia.edu [research.columbia.edu]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 4. Chemical Waste – EHS [ehs.mit.edu]
- 5. Chemical Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Navigating the Uncharted: A Safety and Handling Guide for CP-532623
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of CP-532623, a potent cholesteryl ester transfer protein (CETP) inhibitor. In the absence of a specific Safety Data Sheet (SDS), a precautionary approach is paramount. This guide is built on the principle of treating this compound as a potentially hazardous compound, drawing parallels from its structural analog, Torcetrapib, and adhering to best practices for handling potent research chemicals.
Immediate Safety and Personal Protective Equipment (PPE)
Given that this compound is a potent, biologically active molecule intended to modulate a key metabolic pathway, all personnel must adhere to stringent safety protocols to minimize exposure. The following Personal Protective Equipment (PPE) is mandatory when handling this compound in any form (solid or in solution).
Summary of Personal Protective Equipment (PPE) Requirements
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations |
| Respiratory | Disposable N95 or FFP2 respirator | Powered Air-Purifying Respirator (PAPR) with appropriate cartridges |
| Hand | Double-gloving with nitrile gloves | Outer pair of chemically resistant gloves (e.g., thicker nitrile or neoprene) over inner nitrile gloves |
| Eye/Face | Chemical splash goggles | Face shield worn over chemical splash goggles |
| Body | Disposable lab coat over personal clothing | Disposable, solid-front protective gown or coveralls (e.g., Tyvek®) |
| Foot | Closed-toe shoes | Disposable shoe covers |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to ensure personnel safety and prevent contamination. The following workflow outlines the key steps for safely working with this compound.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound, a common procedure in a research setting.
Objective: To accurately prepare a stock solution of this compound at a specified concentration.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO)
-
Calibrated analytical balance within a ventilated enclosure
-
Volumetric flasks and pipettes
-
Vortex mixer or sonicator
-
All mandatory PPE
Procedure:
-
Preparation:
-
Ensure the designated chemical fume hood is clean and operational.
-
Don all required PPE as specified in the table above.
-
Place all necessary equipment inside the fume hood.
-
-
Weighing:
-
Tare a clean, dry weighing vessel on the analytical balance.
-
Carefully transfer the desired amount of this compound solid to the weighing vessel. Avoid creating dust.
-
Record the exact weight of the compound.
-
-
Dissolution:
-
Carefully transfer the weighed this compound to the appropriate volumetric flask.
-
Add a small amount of the chosen solvent to the weighing vessel to rinse any residual compound and transfer the rinse to the volumetric flask.
-
Add approximately half of the final volume of the solvent to the volumetric flask.
-
Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or sonicator to aid dissolution.
-
-
Final Dilution:
-
Once the compound is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Clearly label the flask with the compound name, concentration, solvent, and date of preparation.
-
-
Post-Procedure:
-
Decontaminate all surfaces and equipment used.
-
Dispose of all contaminated materials in the designated hazardous waste containers.
-
Remove PPE in the designated doffing area and dispose of single-use items.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Includes unused compound, contaminated gloves, weigh boats, and other disposable materials.
-
Collect in a dedicated, clearly labeled, and sealed container for solid hazardous waste.
-
-
Liquid Waste:
-
Includes stock solutions, experimental solutions, and solvent rinses.
-
Collect in a dedicated, clearly labeled, and sealed container for liquid hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Sharps Waste:
-
Includes contaminated needles and syringes.
-
Dispose of immediately in a designated sharps container for hazardous chemical waste.
-
Disposal Route: All waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste containing this compound down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
